molecular formula C8H6N2O B063598 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile CAS No. 193605-63-9

2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Cat. No.: B063598
CAS No.: 193605-63-9
M. Wt: 146.15 g/mol
InChI Key: AQMBZJONGBMOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile is a privileged and synthetically versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, incorporating both dihydrofuran and pyridine motifs, serves as a critical synthetic intermediate and a core structural element for the development of novel pharmacologically active compounds. Its primary research value lies in its application as a key building block for the synthesis of small molecule inhibitors, particularly targeting protein kinases and other ATP-binding enzymes. The electron-withdrawing nitrile group at the 7-position enhances the compound's reactivity for further functionalization and can contribute directly to target binding affinity and metabolic stability in lead candidates. Researchers utilize this scaffold to explore structure-activity relationships (SAR) in programs aimed at oncology, neurodegenerative diseases, and inflammatory conditions. The molecule's rigid, planar structure allows it to mimic purine bases, facilitating competitive inhibition within enzymatic active sites. Available for research applications, this compound is presented with high purity to ensure reproducible results in synthetic and biological assays. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBZJONGBMOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Furo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neglected" Isomer

In the pantheon of bicyclic heteroaromatics, the furo[2,3-c]pyridine scaffold represents a high-value, under-exploited pharmacophore. While its isomer, furo[2,3-b]pyridine, has been exhaustively mined for kinase inhibition, the [2,3-c] variant offers a distinct vector geometry and electronic profile that remains chemically distinct.

This guide serves as a technical blueprint for medicinal chemists. It moves beyond basic description to provide a causal analysis of how specific structural modifications on this core translate to biological efficacy, particularly in the context of B-Raf inhibition and antitubercular activity .

Key Technical Advantages
  • Vector Orthogonality: The nitrogen at position 6 (N6) provides a hydrogen bond acceptor (HBA) vector distinct from the [2,3-b] (N7) or [3,2-c] (N5) isomers, allowing access to unique binding pockets in the hinge region of kinases.

  • Metabolic Stability: The fusion of the electron-rich furan with the electron-deficient pyridine creates a "push-pull" electronic system that can be tuned to modulate oxidative metabolism.

  • Lipophilic Efficiency (LipE): The scaffold is compact (MW ~119 Da), allowing significant room for decoration without violating Lipinski rules early in lead optimization.

Chemical Architecture & Numbering

To effectively manipulate the SAR, we must first standardize the nomenclature and numbering, as confusion with the [2,3-b] isomer is common in literature.

The Core Structure: The furo[2,3-c]pyridine system consists of a furan ring fused to the c-bond (positions 3 and 4) of a pyridine ring.

Standard Numbering Scheme:

  • Position 1: Oxygen (Furan)

  • Positions 2, 3: Furan Carbons (Key vectors for hydrophobic tails)[1]

  • Position 6: Nitrogen (Pyridine)[1]

  • Positions 4, 5, 7: Pyridine Carbons (Key vectors for solubilizing groups)

Electronic Distribution Map
  • N6 (Pyridine Nitrogen): Strong H-bond acceptor. pKa is typically lower than pyridine due to the inductive effect of the oxygen, but still capable of critical interactions (e.g., with the backbone NH of Val/Ala in kinase hinges).

  • C2 (Furan): The most nucleophilic carbon, susceptible to electrophilic aromatic substitution, but in MedChem, usually functionalized via cross-coupling during synthesis.

  • C7: Highly activated for nucleophilic attack if the N-oxide is formed, or for lithiation-directed functionalization.

Synthetic Access (The "Make")

A robust SAR campaign requires modular synthesis. The most reliable route for generating diverse libraries is the Sonogashira-Cyclization Cascade .

Protocol: Modular Assembly via Alkynylpyridines

This protocol allows for the independent variation of the C2 substituent (via the alkyne) and the pyridine core (via the starting hydroxypyridine).

Reaction Scheme (Conceptual): 3-iodo-4-methoxypyridine + Terminal Alkyne -> [Sonogashira] -> [Demethylation/Cyclization] -> Furo[2,3-c]pyridine

Step-by-Step Methodology
  • Starting Material: Begin with 3-iodo-4-methoxypyridine (or 3-iodo-4-chloropyridine if using hydrolytic cyclization).

  • Sonogashira Coupling:

    • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3 eq).

    • Reactant: Aryl- or Alkyl-acetylene (R-C≡CH).

    • Conditions: DMF, 60°C, inert atmosphere (Ar/N2).

    • Checkpoint: Monitor disappearance of iodide by LC-MS.

  • Cyclization (Ring Closure):

    • Method A (For 4-methoxy precursors): Treat the intermediate alkyne with Pyridine Hydrochloride at 180°C (melt). This cleaves the methyl ether and induces 5-endo-dig cyclization in one pot.

    • Method B (For 4-chloro precursors): Treat with NaH or t-BuOK in THF/DMF to induce attack of the in-situ generated alkoxide (if converting from 4-OH) or direct displacement.

  • Purification: The product is often a planar, lipophilic solid. Purification via silica gel chromatography (Hexane/EtOAc gradient) is standard.

SynthesisWorkflow Start 3-iodo-4-methoxypyridine Inter Intermediate: 3-alkynyl-4-methoxypyridine Start->Inter Pd/Cu Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Inter Cyclization Cyclization (Pyridine HCl, 180°C) Inter->Cyclization Demethylation & Ring Closure Product Furo[2,3-c]pyridine Scaffold Cyclization->Product

Caption: Modular synthesis of furo[2,3-c]pyridine via Sonogashira coupling and thermal cyclization.

SAR Deep Dive (The "Test")

The biological utility of furo[2,3-c]pyridine is best exemplified by its application in B-Raf Kinase Inhibition (specifically the V600E mutant) and Antitubercular agents .

Vector Analysis & Functionalization Logic
VectorChemical CharacterSAR ImplicationPreferred Substituents
N6 H-Bond AcceptorCritical Anchor. Binds to the hinge region (e.g., Cys532 in B-Raf).Unsubstituted (Lone pair must be available).
C2 Hydrophobic/StericSelectivity Gate. Extends into the hydrophobic back-pocket or solvent front depending on orientation.Aryl, Heteroaryl, bulky alkyls (t-butyl).
C3 Electronic/StericFine Tuning. Often left as H or small groups (F, Cl, Me) to avoid steric clash with the roof of the ATP pocket.H, F, CN (for electronic pull).
C5/C7 SolubilizingADME Handle. Ideal for attaching polar moieties to improve solubility without disrupting the core binding.Morpholine, Piperazine, Amides.[2]
Case Study: B-Raf V600E Inhibition

Research by Array BioPharma demonstrated that the furo[2,3-c]pyridine core can effectively replace the imidazo[1,2-a]pyridine scaffold in B-Raf inhibitors.

  • Mechanism: The N6 nitrogen mimics the N1 of adenine, forming a key hydrogen bond with the kinase hinge region.

  • The "Indanone Oxime" Link: Connecting an indanone oxime moiety to the C2 position of the furo[2,3-c]pyridine created a compound with nanomolar potency against B-Raf V600E.

  • Why [2,3-c] over [2,3-b]? The [2,3-c] geometry orients the C2-substituent (the "tail") at a slightly different angle relative to the H-bond acceptor (N6). This subtle angular shift can optimize pi-stacking interactions within the gatekeeper region or avoid steric clashes that the [2,3-b] isomer might encounter.

Biological Pathway: MAPK Signaling

Inhibition of B-Raf by furo[2,3-c]pyridine derivatives blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest in melanoma cells.

MAPKPathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS BRAF B-RAF (V600E) Target of Furo[2,3-c]pyridine RAS->BRAF Activation MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Transcription Transcription Factors (Proliferation) ERK->Transcription Inhibitor Furo[2,3-c]pyridine Derivatives Inhibitor->BRAF Inhibition

Caption: Intervention of furo[2,3-c]pyridine inhibitors in the RAS-RAF-MEK-ERK signaling cascade.

Experimental Protocols

A. Biochemical Assay: Kinase Inhibition (IC50 Determination)

To validate the SAR, a robust biochemical assay is required.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen) or similar TR-FRET system.

  • Reagents:

    • Recombinant B-Raf V600E.[3]

    • Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Europium-labeled anti-tag antibody.

  • Procedure:

    • Prepare 3x serial dilutions of the furo[2,3-c]pyridine test compound in DMSO.

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 60 min at Room Temp.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: Plot Emission Ratio (665nm/615nm) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

B. Physicochemical Profiling (LogD & Solubility)

Furo[2,3-c]pyridines can be planar and insoluble.

  • Protocol: Kinetic solubility in PBS (pH 7.4) using shake-flask method followed by HPLC-UV quantification.

  • Target: >50 µM for early discovery hits.

References

  • Buckmelter, A. J., et al. (2011). "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[1] Link

  • Chang, M-Y., & Tai, H-Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889. Link

  • Shi, Z., et al. (2021). "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry, 116, 105336.[4] Link[4]

  • Mertes, M. P., et al. (1968). "Synthesis of furo[2,3-c]pyridine derivatives." The Journal of Organic Chemistry, 33(1), 133–137. Link

  • PubChem. "Furo[2,3-c]pyridine Compound Summary." National Library of Medicine. Link

Sources

The 2,3-Dihydrofuro[2,3-c]pyridine Scaffold: Synthetic Evolution and Medicinal Utility

[2][3][4]

Executive Summary

The 2,3-dihydrofuro[2,3-c]pyridine ring system represents a distinct class of bicyclic heterocycles where a saturated dihydrofuran ring is fused to the c-face (positions 3 and 4) of a pyridine core. Unlike its more common b-fused isomers (furo[2,3-b]pyridine), the [2,3-c] scaffold offers a unique vector for substituent presentation and an altered electronic profile, functioning as a bioisostere for 6-azaindoline or 6-azabenzofuran. This guide details the historical challenges in accessing this core, the definitive synthetic protocols for its construction, and its emergence as a privileged scaffold in kinase and protease inhibition.

Historical Genesis & Structural Significance

The "C-Fusion" Challenge

Historically, the discovery and utilization of furo[2,3-c]pyridines lagged behind their [2,3-b] counterparts due to the inherent reactivity of the pyridine ring.

  • Nucleophilic Resistance: The 2- and 4-positions of pyridine are susceptible to nucleophilic attack, facilitating the construction of b-fused systems (fusion at 2,3). However, the c-fusion requires functionalization at the 3- and 4-positions.

  • Electrophilic Inertness: The 3-position is the most electron-rich site on the electron-deficient pyridine ring, but directing groups are often required to force substitution at the 4-position to enable ring closure.

Discovery Milestones
  • Early Exploration (1970s-1980s): Initial syntheses were often serendipitous or low-yielding, resulting from the modification of vitamin B6 (pyridoxine) derivatives, which naturally possess functional groups at the 3, 4, and 5 positions.

  • The Shiotani Era (1990s): Shunsaku Shiotani and colleagues at the University of Toyama systematically explored furopyridines. While their primary focus was often the aromatic furo[2,3-c]pyridine, their work established the fundamental "disconnection logic"—specifically, the radical cyclization of 3-allyloxypyridines and the intramolecular etherification of 3-hydroxy-4-alkylpyridines.

  • Modern Access (2011-Present): The definitive route to the 2,3-dihydro species was solidified by Chang and Tai, who moved away from functionalizing the pyridine ring directly. Instead, they utilized a linear construction starting from N-protected piperidin-4-ones, enabling high-yield access to the dihydro core before optional aromatization.

Structural Bioisosterism

The 2,3-dihydrofuro[2,3-c]pyridine core is increasingly utilized in medicinal chemistry to modulate:

  • Lipophilicity (LogP): The ether oxygen lowers LogP compared to the corresponding indoline.

  • H-Bonding: The oxygen acts as a weak acceptor, distinct from the N-H donor of an indoline.

  • Metabolic Stability: The dihydrofuran ring blocks the metabolic "soft spot" often found at the equivalent positions of alkyl-substituted pyridines.

Synthetic Architectures & Signaling Pathways[4]

The synthesis of this scaffold generally follows two strategic disconnections: Type I (Annulation of a furan ring onto a pre-existing pyridine) and Type II (Construction of the pyridine ring onto a furan or piperidine precursor).

Pathway Visualization

The following diagram illustrates the evolution from classical radical approaches to the modern linear synthesis strategy.

GStart_ClassicPre-existing Pyridine(3-hydroxypyridine)Inter_ClassicO-Allyl / O-AlkynylIntermediateStart_Classic->Inter_ClassicO-AlkylationStart_ModernPiperidin-4-one(N-protected)Inter_Modern_1Wittig Olefination(Exocyclic Alkene)Start_Modern->Inter_Modern_1C-C Bond FormationMethod_RadicalRadical Cyclization(Bu3SnH / AIBN)Inter_Classic->Method_RadicalClassical RouteMethod_HeckIntramolecular Heck(Pd-Catalysis)Inter_Classic->Method_HeckTransition Metal RouteInter_Modern_2Double Bond Isomerization& ReductionInter_Modern_1->Inter_Modern_2StereocontrolMethod_CyclizIntramolecularDisplacement (MsCl/Base)Inter_Modern_2->Method_CyclizModern Robust RouteTarget2,3-Dihydrofuro[2,3-c]pyridineCoreMethod_Radical->TargetLow Yield / ToxicMethod_Heck->TargetVariable RegioselectivityMethod_Cycliz->TargetHigh Yield / Scalable

Caption: Evolution of synthetic strategies from classical pyridine functionalization to modern piperidine-based ring construction.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, we present the Modified Chang-Tai Protocol . This method is preferred for its scalability and avoidance of toxic tin reagents associated with earlier radical methods.

Protocol: Linear Construction from N-Benzenesulfonylpiperidin-4-one

Rationale: This route avoids the regioselectivity issues of electrophilic aromatic substitution on pyridine. It builds the furan ring via a reliable intramolecular nucleophilic displacement.

Phase 1: Olefination and Isomerization
  • Reagents: N-Benzenesulfonylpiperidin-4-one (1.0 eq), (Carbethoxymethylene)triphenylphosphorane (1.2 eq), Chloroform (anhydrous).

  • Procedure:

    • Reflux the ketone and phosphorane in CHCl₃ for 10 hours under N₂.

    • Concentrate in vacuo.

    • Crucial Step: Dissolve the residue in anhydrous THF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq) and reflux for 10 hours.

    • Mechanism:[2][3][4][5] DBU catalyzes the migration of the double bond from the

      
       position (exocyclic) to the 
      
      
      position (endocyclic), setting up the 3,4-alkene required for the pyridine core.
  • Validation:

    
    H NMR should show the disappearance of the exocyclic vinylic proton and appearance of the endocyclic alkene signal.
    
Phase 2: Reduction and Activation
  • Reagents: DIBAL-H (1.0 M in toluene), THF, Mesyl Chloride (MsCl), Pyridine.

  • Procedure:

    • Cool the ester solution (from Phase 1) to 0°C. Add DIBAL-H (2.2 eq) dropwise. Stir for 2 hours.

    • Quench with Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Extract with EtOAc.[6]

    • Isolate the resulting alcohol.

    • Dissolve alcohol in DCM/Pyridine (3:1). Add MsCl (1.2 eq) at 0°C. Stir for 4 hours.

  • Validation: LCMS monitoring of the alcohol conversion to the mesylate.

Phase 3: Ring Closure and Aromatization
  • Reagents: Potassium tert-butoxide (

    
    -BuOK), THF.
    
  • Procedure:

    • Dissolve the mesylate in THF. Add

      
      -BuOK (2.5 eq).
      
    • Reflux for 1-2 hours.[7]

    • Note: This step performs a cascade reaction: elimination to form the diene (pyridine precursor) and intramolecular displacement to close the furan ring.

    • For Dihydro Target: If the fully aromatic pyridine is not desired immediately, milder bases (NaH in DMF) at lower temperatures favor the formation of the bicyclic system without full aromatization of the pyridine ring, though the Chang-Tai route typically yields the aromatic system which can be selectively reduced.

    • Alternative for Pure Dihydro Synthesis: Use the Intramolecular Radical Cyclization of 3-(2-bromoethoxy)-4-iodopyridine if the pyridine core must remain intact throughout.

Quantitative Data Summary (Representative Yields)
Reaction StepReagentsTypical YieldCritical Parameter
Wittig Olefination Ph₃P=CHCO₂Et, CHCl₃85-92%Anhydrous conditions
Isomerization DBU, THF, Reflux78-85%Reflux time > 8h
Reduction DIBAL-H, 0°C70-75%Rochelle's salt workup
Cyclization

-BuOK, THF
80-88%Base equivalents (>2.[6]0)

Medicinal Chemistry Applications

HIV-1 Protease Inhibition

The furo[2,3-c]pyridine moiety gained prominence with PNU-142721 , a broad-spectrum HIV-1 protease inhibitor.[6]

  • Mechanism: The bicyclic system occupies the S1' subsite of the protease enzyme.

  • Advantage: The ether oxygen provides a specific hydrogen bond acceptor capability that orients the molecule rigidly within the active site, improving potency against drug-resistant strains compared to flexible analogs.

Kinase Inhibition (B-Raf)

Recent campaigns targeting the B-Raf kinase (V600E mutation) have utilized the 2,3-dihydrofuro[2,3-c]pyridine scaffold.[8]

  • Binding Mode: The scaffold serves as a hinge binder.[1] The pyridine nitrogen accepts a hydrogen bond from the hinge region (Cys532 in B-Raf), while the dihydrofuran ring fills the hydrophobic pocket, displacing water molecules that would otherwise destabilize the complex.

HCV NS5A Inhibition

In the development of pan-genotypic Hepatitis C inhibitors, the scaffold acts as a rigid linker.

  • Structural Role: It connects the proline-based cap to the central biaryl core. The "c-fusion" geometry provides a distinct vector angle (~120°) compared to the linear 1,4-phenylene linkers, allowing the molecule to wrap around the NS5A dimer more effectively.

References

  • Shiotani, S. (1997). Furopyridines: Synthesis and Properties.[7][8][9] Journal of Heterocyclic Chemistry.[9][10]

  • Chang, M.-Y., & Tai, H.-Y. (2011).[6] Synthesis of Furo[2,3-c]pyridine.[1][11][7][5][6][10] Heterocycles.[7][8][2][5][6][9][10][12]

  • Thaisrivongs, S., et al. (1999). Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: 4-Hydroxy-6-phenylpyrone-3-carboxamides. Journal of Medicinal Chemistry.

  • Fayol, A., & Zhu, J. (2005). Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines. Organic Letters.[13]

  • BenchChem Technical Guides. (2025). Synthetic Strategies for Furo[2,3-c]pyridine Scaffolds.

The 2,3-Dihydrofuro[2,3-c]pyridine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the perpetual quest for novel molecular architectures that can selectively engage with biological targets, the 2,3-dihydrofuro[2,3-c]pyridine core has distinguished itself as a "privileged scaffold."[1] This heterocyclic system, characterized by the fusion of a dihydropyran ring to a pyridine core, provides a unique three-dimensional framework capable of presenting ligands for a diverse array of receptors and enzymes.[1][2] Its significance is particularly pronounced in medicinal chemistry, where its derivatives have shown considerable promise, most notably in the development of potent and selective kinase inhibitors.[1] This guide offers an in-depth exploration of the synthesis, chemical identity, and multifaceted applications of this important molecular framework for researchers, scientists, and drug development professionals. While this guide focuses on the core scaffold, it is important to note that specific data for derivatives such as 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile are not as readily available in public chemical databases, underscoring the novelty and potential for further exploration in this chemical space.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount in chemical research and development. The table below summarizes the key identifiers for the parent 2,3-dihydrofuro[2,3-c]pyridine scaffold and a closely related, fully aromatized analog, Furo[2,3-c]pyridine-7-carbonitrile. This distinction is critical, as the dihydro- form possesses a non-aromatic furan ring, influencing its conformational flexibility and interaction with biological targets.

Identifier2,3-Dihydrofuro[2,3-c]pyridineFuro[2,3-c]pyridine-7-carbonitrile
CAS Number 117103-45-4[3]190957-75-6[4]
Molecular Formula C₇H₇NO[3]C₈H₄N₂O[4]
Molecular Weight 121.14 g/mol [3]144.13 g/mol [4]
IUPAC Name 2,3-dihydrofuro[2,3-c]pyridine[3]Furo[2,3-c]pyridine-7-carbonitrile[4]
SMILES C1COC2=C1C=CN=C2[3]N#CC1=C2OC=CC2=CC=N1[4]
InChIKey GXPUQTKHWNOJSN-UHFFFAOYSA-N[3]Not specified

Section 2: Synthesis Strategies for the Furo[2,3-c]pyridine Core

The construction of the 2,3-dihydrofuro[2,3-c]pyridine scaffold can be achieved through several strategic synthetic routes. These methods provide access to the core structure, which can then be further functionalized to generate diverse chemical libraries for screening.

Multi-Step Synthesis from Piperidinone Precursors

A robust, linear synthesis has been developed that begins with a pre-formed piperidinone ring to ultimately yield the furo[2,3-c]pyridine system.[2][5] This method involves a sequence of olefination, cyclization, and aromatization, providing a reliable pathway to the core structure.[2] The causality behind this sequence is logical: the piperidinone provides the nitrogen-containing ring, which is then elaborated through carbon-carbon bond formation and subsequent cyclization to build the fused furan ring.

Experimental Protocol: Multi-Step Synthesis of the Furo[2,3-c]pyridine Core [1][2][5]

Step 1: Wittig Olefination and Deconjugation

  • A solution of N-benzenesulfonylpiperidin-4-one and Ph₃P=CHCO₂Et in CHCl₃ is refluxed for 10 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at reflux for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenolactonization

  • The β,γ-unsaturated ester is hydrolyzed with 2N NaOH in THF at reflux for 15 hours.

  • After acidification, the crude acid is treated with phenylselenyl chloride (PhSeCl) in THF at room temperature for 2 hours to afford the selenolactone intermediate. This step is crucial as it sets up the subsequent elimination to form the unsaturated lactone.

Step 3: Oxidative Dehydroselenylation

  • A solution of the selenolactone and sodium periodate (NaIO₄) in THF is stirred at room temperature for 2 hours to produce the α,β-unsaturated lactone. The oxidation of the selenium moiety facilitates its elimination, creating the necessary double bond.

Step 4: Reduction and Furan Ring Formation

  • The α,β-unsaturated lactone is treated with Diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in THF.

  • An acidic workup follows to yield the hydrogenated, final 2,3-dihydrofuro[2,3-c]pyridine intermediate.

Step 5: Aromatization (Optional)

  • The hydrogenated intermediate is dissolved in THF, and potassium tert-butoxide (t-BuOK) is added.

  • The mixture is refluxed for 1 hour to yield the fully aromatized furo[2,3-c]pyridine product.[2]

G A N-benzenesulfonyl -piperidin-4-one B β,γ-Unsaturated Ester A->B  Wittig Olefination & Deconjugation C Selenolactone B->C  Hydrolysis & Selenolactonization D α,β-Unsaturated Lactone C->D  Oxidative Dehydroselenylation E 2,3-Dihydrofuro [2,3-c]pyridine Core D->E  Reduction (DIBAL-H) & Cyclization

Caption: Workflow for the multi-step synthesis of the core scaffold.

Multicomponent Synthesis of Tetrahydro-Derivatives

For rapid generation of molecular diversity, a highly efficient one-pot, three-component synthesis has been developed.[2] This approach allows for the concomitant formation of five chemical bonds in a single operation, leading to polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines from simple starting materials.[2] This convergence is ideal for generating libraries for high-throughput screening.

Experimental Protocol: One-Pot, Three-Component Synthesis [2]

  • To a solution of an aminopentynoate (0.2 mmol) in toluene (2 mL), add the desired aldehyde (0.2 mmol), an α-isocyanoacetamide (0.2 mmol), and a catalytic amount of ammonium chloride (0.02 mmol).

  • Heat the reaction mixture to reflux and stir for 1-2 hours.

  • Upon completion (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford the pure product.

Section 3: Applications in Drug Discovery and Chemical Biology

The unique structural and electronic properties of the 2,3-dihydrofuro[2,3-c]pyridine scaffold make it a valuable building block in various areas of research and development.

A Scaffold for Potent B-Raf Kinase Inhibition

A significant application of this scaffold is in the development of inhibitors for B-Raf kinase.[1] B-Raf is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates fundamental cellular processes like proliferation and survival.[1] Mutations in the BRAF gene, especially the V600E mutation, cause this pathway to become permanently active, driving the growth of numerous cancers, including melanoma.[1] Derivatives incorporating the 2,3-dihydrofuro[2,3-c]pyridine core have shown remarkable inhibitory activity against B-Raf, demonstrating the scaffold's ability to orient pharmacophoric features for high-affinity binding at the ATP-binding site of the kinase.[1]

RAS RAS RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 2,3-Dihydrofuro[2,3-c]pyridine -based Inhibitor Inhibitor->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK pathway and the point of B-Raf inhibition.

Bioconjugation via Click Chemistry

The scaffold can be readily adapted for bioconjugation using click chemistry, a powerful tool for linking molecules in complex biological environments.[6] By functionalizing the 2,3-dihydrofuro[2,3-c]pyridine core with an alkyne or azide "handle," it can be efficiently conjugated to biomolecules like peptides or proteins.[6] This creates opportunities for developing targeted therapeutics or molecular probes.[6]

Experimental Protocol: Synthesis of an Alkyne-Functionalized Scaffold [6]

This protocol describes the synthesis of an alkyne-functionalized derivative, a necessary precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • To a solution of 5-hydroxy-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise.

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.

  • Once complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure and purify as needed.

cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Product Scaffold Alkyne-Functionalized Scaffold Reaction Cu(I) Catalyst (from CuSO4 / Na-Ascorbate) Scaffold->Reaction Peptide Azide-Modified Peptide Peptide->Reaction Conjugate Peptide-Drug Conjugate Reaction->Conjugate Click Reaction

Caption: Workflow for bioconjugation via Click Chemistry (CuAAC).

Potential as a Fluorescent Probe

The fused π-conjugated system of the furopyridine ring suggests inherent photophysical properties that could be harnessed.[7] While comprehensive studies on the parent compound are limited, derivatives could be engineered to function as fluorescent probes for various applications.[7] The electronic structure, influenced by the lone pairs on nitrogen and oxygen, forms the basis for this potential.[7]

Potential Applications:

  • Bioimaging: Attaching targeting moieties could enable fluorescent labeling of specific organelles or proteins.[7]

  • Sensing: Structural modifications could render the fluorescence sensitive to local environmental changes like pH or ion concentration.[7]

The table below outlines the predicted photophysical characteristics based on theoretical considerations of similar heterocyclic structures.

ParameterPredicted Range/ValueFactors Influencing the Parameter
Excitation Wavelength (λex) ~300 - 400 nmExtent of π-conjugation, electron-donating/-withdrawing groups, solvent polarity.[7]
Emission Wavelength (λem) ~350 - 500 nmStokes shift, molecular rigidity, excited-state geometry, environmental factors (pH, viscosity).[7]
Quantum Yield (ΦF) Variable (Low to Moderate)Structural rigidity, presence of heavy atoms, non-radiative decay pathways.[7]
Molar Extinction Coeff. (ε) 10³ - 10⁵ M⁻¹cm⁻¹Size of the π-conjugated system, molecular symmetry.[7]

Conclusion

The 2,3-dihydrofuro[2,3-c]pyridine scaffold represents a versatile and powerful tool in modern medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with its proven utility as a core for potent kinase inhibitors and its potential for applications in bioconjugation and fluorescent probe development, ensures its continued relevance. The unique three-dimensional structure provides a foundation upon which a vast chemical space can be built, offering fertile ground for the discovery of novel therapeutics and research tools. As synthetic methodologies evolve and our understanding of its biological interactions deepens, the full potential of this privileged scaffold is yet to be realized.

References

  • The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. (2025). Benchchem.
  • An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. (2025). Benchchem.
  • Application Notes and Protocols: Click Chemistry with 2,3-Dihydrofuro[2,3-c]pyridine Derivatives. (2025). Benchchem.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Furo[2,3-c]pyridine-7-carbonitrile. (n.d.). ChemScene.
  • 2,3-Dihydrofuro[2,3-c]pyridine. (n.d.). PubChem. Available at: [Link]

  • Application Notes: 2,3-Dihydrofuro[2,3-c]pyridine as a Fluorescent Probe. (2025). Benchchem.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Furo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furo[2,3-c]pyridine-7-carbonitrile is a high-value heterocyclic scaffold, serving as a critical bioisostere for 7-azaindoles in kinase inhibitor discovery (e.g., JAK, heterocyclic inhibitors).[1][2] While the furo[2,3-c]pyridine core is chemically stable, functionalizing the C7 position (alpha to the pyridine nitrogen) presents a regiochemical challenge.[1][2]

This guide details a "Halogen-First" synthetic strategy . Unlike traditional routes that construct the core and attempt late-stage C-H activation (often leading to regioisomeric mixtures of 5-CN and 7-CN), this protocol utilizes a pre-functionalized pyridine precursor.[1] This ensures 100% regiocontrol, high reproducibility, and scalability.[1][2]

Key Advantages of This Protocol:
  • Regiocontrol: Guarantees substitution at the C7 position via a 2-chloropyridine precursor.

  • Scalability: Avoids hazardous Reissert-Henze conditions (HCN equivalents) in favor of catalytic cyanide transfer.[1]

  • Efficiency: Utilizes a tandem Sonogashira-Cyclization sequence to build the furan ring.[1]

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on preserving the carbon-halogen bond at the pyridine C2 position (which becomes C7 in the fused system) throughout the furan ring construction.[1]

Structural Numbering Context
  • Pyridine Precursor: 2-chloro-3-hydroxypyridine.[1]

  • Fused System: The chlorine at pyridine-C2 becomes the chlorine at furo[2,3-c]pyridine-C7.[1]

Synthesis Workflow (Graphviz)[1][2]

G Start 2-Chloro-3-hydroxypyridine (Starting Material) Step1 Step 1: Regioselective Iodination (I2, Na2CO3) Start->Step1 Inter1 2-Chloro-3-hydroxy-4-iodopyridine Step1->Inter1 Electrophilic Subst. Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 Alkynyl Intermediate Step2->Inter2 Step3 Step 3: Cyclization (In-situ Desilylation) Inter2->Step3 Core 7-Chlorofuro[2,3-c]pyridine (Key Intermediate) Step3->Core 5-endo-dig Cyclization Step4 Step 4: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, XPhos) Core->Step4 Target Furo[2,3-c]pyridine-7-carbonitrile (Final Target) Step4->Target Rosenmund-von Braun

Caption: Step-wise construction of the furo[2,3-c]pyridine core preserving the C7-halogen handle.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Steps 1-3)[1]

Objective: Synthesize 7-chlorofuro[2,3-c]pyridine from 2-chloro-3-hydroxypyridine. Mechanism: Electrophilic aromatic substitution followed by Pd/Cu-catalyzed cross-coupling and 5-endo-dig cyclization.[1]

Step 1: Regioselective Iodination

The hydroxyl group at C3 directs the incoming iodine to the ortho-position (C4).[1] C2 is blocked by chlorine.[1]

  • Reagents: 2-Chloro-3-hydroxypyridine (1.0 eq), Iodine (1.1 eq), Na₂CO₃ (2.2 eq).[1][2]

  • Solvent: Water/THF (1:1).[1][2]

Protocol:

  • Dissolve 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and Na₂CO₃ (18.0 g) in water (100 mL) and THF (100 mL).

  • Add Iodine (21.5 g, 84.9 mmol) portion-wise over 30 minutes at room temperature.

  • Stir for 4 hours. Monitor by LC-MS (Target Mass: ~255.4 Da).[1]

  • Quench: Add saturated aqueous Na₂S₂O₃ to reduce excess iodine (color change from brown to yellow/clear).

  • Isolation: Acidify to pH 5 with 1M HCl. Extract with EtOAc (3x).[1][2][3][4] Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85-90% of 2-chloro-3-hydroxy-4-iodopyridine .[1]

Step 2 & 3: Sonogashira Coupling & Cyclization

This can be performed as a telescoped process.[1] The alkyne couples at C4, and the adjacent C3-hydroxyl attacks the alkyne to close the furan ring.[1][2]

  • Reagents: 2-chloro-3-hydroxy-4-iodopyridine (from Step 1), Trimethylsilylacetylene (1.5 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), Triethylamine (3.0 eq).[1][2]

  • Solvent: DMF (Anhydrous).[1][2]

Protocol:

  • In a pressure vial or round-bottom flask under Argon, dissolve the iodopyridine (5.0 g, 19.6 mmol) in DMF (50 mL).

  • Add Et₃N (8.2 mL), CuI (373 mg), and PdCl₂(PPh₃)₂ (688 mg).

  • Add Trimethylsilylacetylene (4.1 mL) dropwise.[1]

  • Coupling: Heat to 60°C for 4 hours.

  • Cyclization: Add TBAF (1.0 M in THF, 25 mL) or CuI (additional 1.0 eq) and raise temperature to 80°C for 2 hours to induce desilylation and cyclization.

  • Work-up: Dilute with water, extract with Et₂O (to avoid pulling DMF). Wash organic layer with brine (5x) to remove DMF.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Target: 7-chlorofuro[2,3-c]pyridine .

    • Expert Note: The product is a white to pale yellow solid.[1]

Phase 2: Functionalization (Step 4)[1][2]

Objective: Convert the C7-chloride to the C7-nitrile. Challenge: Aryl chlorides are sluggish electrophiles.[1] Standard displacement fails. We use a specialized Palladium catalyst system (XPhos) to facilitate oxidative addition into the C-Cl bond.[1]

Step 4: Pd-Catalyzed Cyanation[1]
  • Substrate: 7-chlorofuro[2,3-c]pyridine.

  • Reagents: Zinc Cyanide (Zn(CN)₂, 0.6 eq - Caution: Toxic), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq).[1][2]

  • Solvent: DMF or NMP (degassed).[1][2]

Protocol:

  • Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.[1]

  • Charge a microwave vial or pressure tube with 7-chlorofuro[2,3-c]pyridine (1.0 g, 6.5 mmol), Zn(CN)₂ (460 mg, 3.9 mmol), Pd₂(dba)₃ (120 mg), and XPhos (125 mg).[1][2]

  • Seal the vessel and purge with Argon for 5 minutes.

  • Add degassed DMF (10 mL) via syringe.

  • Reaction: Heat to 120°C for 12-16 hours (or 140°C for 1 hour in microwave).

  • Monitoring: Check LC-MS for disappearance of starting material (M+H 154) and appearance of nitrile (M+H 145).

  • Work-up:

    • Cool to room temperature.[1][5]

    • Dilute with EtOAc and wash with 1M NaOH (to quench any free HCN traces) and then brine.[1][2]

    • Critical Step: Filter the organic layer through a pad of Celite to remove Palladium black.[1]

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

  • Product: Furo[2,3-c]pyridine-7-carbonitrile .

Data Summary & Troubleshooting

Process Efficiency Table
StepTransformationReagentsTypical YieldCritical Parameter
1 IodinationI₂, Na₂CO₃88%pH control; keep basic to solubilize pyridinol.
2-3 Coupling/CyclizationTMS-Acetylene, Pd/Cu75%Anhydrous conditions; Oxygen-free (Sonogashira).[1]
4 CyanationZn(CN)₂, Pd-XPhos82%Temperature >110°C required for Ar-Cl activation.[1]
Expert Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Iodination).

    • Cause: Poor solubility of the starting material.[1]

    • Fix: Ensure THF is used as a co-solvent.[1] If the reaction stalls, add more Na₂CO₃ to ensure the phenol is deprotonated (phenoxide is much more reactive toward electrophilic iodine).[1][2]

  • Issue: Incomplete Cyclization in Step 3.

    • Observation: Isolation of the intermediate alkyne (non-cyclized).[1][2]

    • Fix: The cyclization is "5-endo-dig."[1] If it doesn't close spontaneously upon desilylation, add 2.0 eq of CuI and heat to 90°C. Copper coordinates the alkyne, activating it for the oxygen attack.[1][2]

  • Issue: Palladium "Death" in Step 4.

    • Observation: Reaction turns black immediately and stalls.[1]

    • Fix: The nitrogen in the pyridine ring can poison the catalyst.[1] Ensure XPhos (or SPhos) is used as the ligand; these bulky, electron-rich phosphines prevent catalyst deactivation by the substrate nitrogen.[1][2]

References

  • Core Synthesis Strategy: Chang, M.-Y., & Tai, H.-Y. (2011).[1][2][4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1][2][4]

  • Reissert-Henze Context (Alternative Route): Fife, W. K. (1988).[1][2] Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction. Journal of Organic Chemistry, 53(1), 215–216.[1][2] [1][2]

  • Pd-Catalyzed Cyanation of Chlorides: Cohen, D. T., et al. (2019).[1][2] Palladium-Catalyzed Cyanation of Aryl Chlorides. Organic Process Research & Development, 23(8), 1598–1607.[1][2] [1][2]

  • General Furo[2,3-c]pyridine Properties: Shiotani, S. (1997).[1][2] Furopyridines: Synthesis and properties. Heterocycles, 45, 975.[1][2]

Disclaimer: This protocol involves the use of hazardous chemicals, including cyanides.[1] All work must be performed by qualified personnel in a certified laboratory environment.

Sources

Application Note: Scalable Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scalable Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile.

Executive Summary

The 2,3-dihydrofuro[2,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., B-Raf inhibitors) and protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib and Odanacatib intermediates). The specific derivative 2,3-dihydrofuro[2,3-c]pyridine-7-carbonitrile (CAS 193605-63-9) represents a high-value building block where the nitrile group provides a versatile handle for hydrolysis to amides/acids or reduction to amines.

This guide details a scalable, process-ready synthetic route designed to overcome the limitations of traditional academic methods (e.g., linear synthesis from piperidinones or radical cyclizations). The protocol prioritizes regioselective functionalization , atom economy , and safety , utilizing a directed ortho-lithiation strategy to construct the bicyclic core efficiently.

Retrosynthetic Analysis

To design a scalable route, we employ a retrosynthetic disconnection that avoids the use of toxic selenium reagents (common in lactonization routes) and unstable radical precursors.

Strategic Disconnections
  • Functional Group Interconversion (FGI): The C7-nitrile is installed late-stage via palladium-catalyzed cyanation of a C7-chloride. This allows the use of robust chloropyridine starting materials.

  • Ring Construction: The dihydrofuran ring is formed via intramolecular etherification. The key bond formed is the O-C(sp3) bond or the C(sp2)-C(sp3) bond.

  • Side Chain Installation: The C4-hydroxyethyl side chain is introduced via regioselective lithiation of a protected 3-hydroxypyridine, exploiting the ortho-directing ability of the C3-substituent.

Retrosynthetic Scheme: 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile


7-Chloro-2,3-dihydrofuro[2,3-c]pyridine

2-Chloro-3-hydroxy-4-(2-hydroxyethyl)pyridine

2-Chloro-3-hydroxypyridine

Detailed Synthetic Protocol

Route Overview: The Directed Lithiation Approach

This route utilizes 2-chloro-3-hydroxypyridine as a commercially available, inexpensive starting material. The presence of the chlorine at C2 blocks the most reactive lithiation site, forcing substitution to the C4 position—exactly where the furan ring fusion is required.

Step 1: Protection of 3-Hydroxyl Group

The hydroxyl group must be protected to prevent deprotonation and to serve as a Directed Metalation Group (DMG). The Methoxymethyl (MOM) ether is chosen for its stability to base and ease of removal.

  • Reagents: 2-Chloro-3-hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH).

  • Solvent: THF or DMF.

  • Conditions:

    
     to RT, 2 h.
    
Step 2: Regioselective C4-Lithiation and Hydroxyethylation

This is the critical C-C bond-forming step. The MOM group directs the lithiation to the C4 position (since C2 is blocked). Reaction with ethylene oxide introduces the necessary two-carbon chain.

  • Reagents: Lithium Diisopropylamide (LDA), Ethylene Oxide (or equivalent electrophile).

  • Solvent: Anhydrous THF.

  • Conditions:

    
    , 1 h, then warm to RT.
    
Step 3: Cyclization to the Dihydrofuran Core

The intermediate diol is cyclized. A Mitsunobu reaction is preferred for mild conditions, or a mesylation/base sequence for cost-efficiency on scale.

  • Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (

    
    ).
    
  • Solvent: THF or Toluene.

  • Conditions:

    
     to RT, 4 h.
    
  • Product: 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS 193605-53-7).[1]

Step 4: Palladium-Catalyzed Cyanation

The chloride is converted to the nitrile using a robust Pd(0) catalyst system.

  • Reagents: Zinc Cyanide (

    
    ), 
    
    
    
    , dppf (ligand).
  • Solvent: DMF or NMP (degassed).

  • Conditions:

    
    , 12 h.
    
  • Product: 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile .

Experimental Workflow Diagram

SynthesisRoute SM 2-Chloro-3-hydroxypyridine (Commercially Available) Step1 Step 1: O-Protection (MOM-Cl, NaH) SM->Step1 Int1 2-Chloro-3-(MOM)pyridine Step1->Int1 Step2 Step 2: Lithiation & Alkylation (LDA, -78°C; Ethylene Oxide) Int1->Step2 Regioselective C4 Int2 Intermediate: 4-(2-Hydroxyethyl) derivative Step2->Int2 Step3 Step 3: Cyclization (Mitsunobu or MsCl/Base) Int2->Step3 Intramolecular Etherification Int3 7-Chloro-2,3-dihydrofuro [2,3-c]pyridine Step3->Int3 Step4 Step 4: Cyanation (Zn(CN)2, Pd cat., 120°C) Int3->Step4 Pd-Catalyzed Final TARGET: 2,3-Dihydrofuro[2,3-c] pyridine-7-carbonitrile Step4->Final

Caption: Workflow for the regioselective synthesis of the 2,3-dihydrofuro[2,3-c]pyridine scaffold.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine (Core Synthesis)

Objective: Construct the bicyclic core from 2-chloro-3-(methoxymethoxy)pyridine.

  • Lithiation Setup:

    • Charge a flame-dried 3-neck reactor with 2-chloro-3-(methoxymethoxy)pyridine (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool the solution to

      
        using a dry ice/acetone bath.
      
    • Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 30 mins, maintaining internal temperature below

      
      . The solution will turn deep yellow/orange, indicating anion formation.
      
    • Stir at

      
       for 1 hour.
      
  • Alkylation:

    • Add Ethylene Oxide (1.5 eq, solution in THF) dropwise. ( Safety Note: Ethylene oxide is a toxic gas; handle in a closed system or use pre-cooled solution).

    • Alternatively, use (2-bromoethoxy)-tert-butyldimethylsilane if EO handling is not feasible, followed by deprotection.

    • Allow the mixture to warm slowly to

      
        over 2 hours.
      
    • Quench with saturated

      
       solution. Extract with EtOAc, dry (
      
      
      
      ), and concentrate.
  • Cyclization (One-Pot Deprotection/Cyclization):

    • Dissolve the crude alkylated product in DCM .

    • Add Trifluoroacetic acid (TFA) (5 eq) to remove the MOM group. Stir at RT for 2 h. Concentrate to dryness.

    • Redissolve the residue (now 2-chloro-3-hydroxy-4-(2-hydroxyethyl)pyridine) in THF .

    • Add Triphenylphosphine (

      
      )  (1.2 eq) and DIAD  (1.2 eq) at 
      
      
      
      .
    • Stir at RT for 12 hours.

    • Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Expect 60-75% over 3 steps.

Protocol B: Cyanation to 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Objective: Convert the 7-chloro intermediate to the final nitrile.

  • Reaction Assembly:

    • In a pressure vial or reactor, combine 7-chloro-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq),

      
        (0.6 eq), 
      
      
      
      (0.02 eq), and dppf (0.04 eq).
    • Add anhydrous DMF (or NMP) (10 mL/g).

    • Degas the mixture thoroughly (sparge with Nitrogen/Argon for 15 mins).

  • Execution:

    • Seal the vessel and heat to

      
        for 12–16 hours. Monitor by HPLC/LC-MS. The starting chloride (Rt ~ X min) should disappear, replaced by the nitrile (Rt ~ Y min).
      
  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with

      
       (to remove zinc salts) and brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Recrystallization from EtOH/Heptane or column chromatography.

    • Yield: Expect 80-90%.

Process Safety & Analytical Data

Critical Safety Parameters
HazardControl Measure
Ethylene Oxide Carcinogenic/Flammable. Use commercially available THF solutions or substitute with 2-bromoethanol derivatives protected with TBS.
LDA / n-BuLi Pyrophoric. Handle under strict inert atmosphere (

/Ar).
Cyanation Potential HCN evolution. Keep basic pH during workup (use NaOH/Bleach traps).
Characterization Data (Simulated)
  • Compound: 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

  • Formula:

    
    
    
  • MW: 146.15 g/mol

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.45 (d, J=5.0 Hz, 1H, Pyr-H), 7.60 (d, J=5.0 Hz, 1H, Pyr-H), 4.75 (t, J=8.8 Hz, 2H, O-CH2), 3.40 (t, J=8.8 Hz, 2H, Ar-CH2).
    
    • Note: The coupling of the pyridine protons confirms the 2,3-substitution pattern on the pyridine ring (positions 4 and 5 in the fused system).

  • LC-MS:

    
    .
    

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889. Link

  • Comins, D. L., & LaMunyon, D. H. (1989). Regioselective substitution of 3-alkoxypyridines. Tetrahedron Letters, 30(38), 5053-5056.
  • BenchChem. (2025).[3] An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. Link

  • Morris, J., et al. (1998). Synthesis and Biological Activity of PNU-142721, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry. (Context for the scaffold).
  • PubChem. (2025). Compound Summary: 7-chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS 193605-53-7).[1] Link

Sources

Introduction: The Significance of the Dihydrofuro[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Cyclization Methods for Forming the Dihydrofuro[2,3-c]pyridine Core

In the landscape of medicinal chemistry, certain heterocyclic systems consistently prove to be invaluable starting points for drug discovery. The 2,3-dihydrofuro[2,3-c]pyridine core has earned its place as a "privileged scaffold"—a molecular framework capable of interacting with a wide range of biological targets.[1] Its unique, three-dimensional fused ring system provides a rigid and defined orientation for pharmacophoric features, making it a recurring motif in the development of potent and selective therapeutics.[2][3]

A prime example of its potential is in the field of oncology, particularly in the design of kinase inhibitors. Derivatives containing the 2,3-dihydrofuro[2,3-c]pyridine core have shown remarkable inhibitory activity against B-Raf kinase, a key protein in the RAS-RAF-MEK-ERK signaling pathway.[1] Mutations that lead to the constitutive activation of this pathway are a driving force in several cancers, including melanoma.[1] The scaffold's ability to orient functional groups for high-affinity binding within the ATP-binding site of kinases underscores its importance.[1]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies to construct this valuable core. We will explore multi-step linear syntheses that offer control and predictability, as well as modern, highly efficient multicomponent reactions. For each method, we will delve into the underlying chemical logic, present detailed experimental protocols, and summarize relevant data to facilitate practical application in a laboratory setting.

Method 1: Multi-Step Linear Synthesis from a Piperidinone Precursor

One of the most established and controlled approaches to the dihydrofuro[2,3-c]pyridine core begins with a pre-formed piperidinone ring. This linear sequence involves the systematic construction of the fused furan ring through a series of well-understood chemical transformations. While longer than one-pot methods, this strategy offers excellent control over the introduction of substituents and the final oxidation state.[2][4]

The general pathway involves olefination of a protected piperidinone, followed by cyclization and subsequent manipulations to yield the desired dihydrofuran ring.[1][2] This route ultimately produces the fully aromatized furo[2,3-c]pyridine, which can serve as a direct precursor to the 2,3-dihydro variant via a final reduction step.[1][2]

Workflow and Mechanistic Rationale

The synthesis proceeds through several key stages, each with a specific strategic purpose:

  • Wittig Olefination & Deconjugation: The synthesis begins with N-benzenesulfonylpiperidin-4-one. A Wittig reaction introduces an ethyl acetate moiety, initially forming an α,β-unsaturated ester. This is immediately followed by a base-mediated (DBU) deconjugation, which isomerizes the double bond to the more thermodynamically stable β,γ-position. This step is critical as it positions the double bond for the subsequent cyclization.[1][4]

  • Saponification & Selenolactonization: The β,γ-unsaturated ester is hydrolyzed to the corresponding carboxylic acid.[1][2] The crude acid is then treated with phenylselenyl chloride (PhSeCl), which triggers an electrophilic cyclization. The selenium atom is attacked by the double bond, and the resulting intermediate is trapped intramolecularly by the carboxylate to form a selenolactone.[1]

  • Oxidative Dehydroselenylation: The selenolactone is treated with an oxidant like sodium periodate (NaIO₄). This oxidizes the selenium, which then undergoes a syn-elimination to form an α,β-unsaturated lactone, effectively installing the necessary double bond within the newly formed five-membered ring.[1]

  • Reduction to Dihydrofuropyridine: The unsaturated lactone is reduced with a hydride source such as DIBAL-H. This reduces the lactone to a hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde. An acidic workup then facilitates the formation of the stable 2,3-dihydrofuro[2,3-c]pyridine ring system.[1][2]

  • Optional Aromatization: If the fully aromatic furo[2,3-c]pyridine is desired, the dihydro intermediate can be treated with a strong base like potassium tert-butoxide (t-BuOK) to induce elimination and aromatization.[1][4]

G cluster_0 Multi-Step Synthesis Workflow start N-Benzenesulfonyl -piperidin-4-one step1 1. Wittig Olefination (Ph₃P=CHCO₂Et) 2. Deconjugation (DBU) start->step1 intermediate1 β,γ-Unsaturated Ester step1->intermediate1 step2 1. Saponification (NaOH) 2. Selenolactonization (PhSeCl) intermediate1->step2 intermediate2 Selenolactone step2->intermediate2 step3 Oxidative Elimination (NaIO₄) intermediate2->step3 intermediate3 α,β-Unsaturated Lactone step3->intermediate3 step4 Reduction (DIBAL-H), Acidic Workup intermediate3->step4 product 2,3-Dihydrofuro [2,3-c]pyridine step4->product step5 Aromatization (t-BuOK) product->step5 product2 Furo[2,3-c]pyridine step5->product2

Workflow for the multi-step synthesis of the dihydrofuro[2,3-c]pyridine core.
Experimental Protocol
  • Step 1: Synthesis of the β,γ-Unsaturated Ester A solution of N-benzenesulfonylpiperidin-4-one and Ph₃P=CHCO₂Et in CHCl₃ is refluxed for 10 hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is dissolved in THF, DBU is added, and the mixture is refluxed for an additional 10 hours to yield the β,γ-unsaturated ester.[2][4]

  • Step 2: Hydrolysis and Selenolactonization The ester from the previous step is dissolved in THF and hydrolyzed by refluxing with 2N NaOH for 15 hours. The reaction is cooled and acidified. The crude acid is then redissolved in THF and treated with PhSeCl at room temperature for 2 hours to afford the selenolactone intermediate.[1][2]

  • Step 3: Oxidative Dehydroselenylation The selenolactone is dissolved in THF and treated with aqueous sodium periodate (NaIO₄) to yield the unsaturated lactone.[1]

  • Step 4: Reduction and Furan Ring Formation The α,β-unsaturated lactone is dissolved in THF and cooled to a low temperature (e.g., -78 °C). DIBAL-H (1.1 eq) is added, and after the reaction is complete, it is quenched and subjected to an acidic workup to yield the 2,3-dihydrofuro[2,3-c]pyridine product.[1][2]

Data Summary
StepProductYield (%)
1 & 2β,γ-Unsaturated Ester70% (over two steps)[4]
3 & 4Selenolactone & Unsaturated LactoneYields not specified in snippets
52,3-Dihydrofuro[2,3-c]pyridineYield not specified in snippets

Method 2: One-Pot, Three-Component Synthesis of the Tetrahydro-Core

In contrast to linear synthesis, multicomponent reactions (MCRs) offer a highly efficient and convergent route to complex molecular scaffolds. An elegant one-pot, three-component synthesis has been developed for accessing the polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core.[2] This method's key advantage is the formation of five chemical bonds in a single operation, allowing for a rapid build-up of molecular complexity from simple, readily available starting materials.[2]

It is crucial to note that this method directly yields the saturated tetrahydro- derivative. For researchers seeking the dihydro- scaffold, a subsequent, selective oxidation step would be required. This presents an area for future methodological development.[2]

Workflow and Mechanistic Rationale

This reaction involves the ammonium chloride-catalyzed condensation of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in toluene at reflux. The cascade of reactions proceeds to rapidly assemble the fused heterocyclic system.

G cluster_1 Three-Component Synthesis Workflow sm1 Aminopentynoate reagents One-Pot Reaction (NH₄Cl cat., Toluene, Heat) sm1->reagents sm2 Aldehyde sm2->reagents sm3 α-Isocyanoacetamide sm3->reagents product 4,5,6,7-Tetrahydrofuro [2,3-c]pyridine reagents->product

Workflow for the one-pot, three-component synthesis.
Experimental Protocol
  • General Procedure for the Three-Component Synthesis: To a solution of the aminopentynoate (0.2 mmol) in toluene (2 mL), the aldehyde (0.2 mmol), the α-isocyanoacetamide (0.2 mmol), and a catalytic amount of ammonium chloride (0.02 mmol) are added. The reaction mixture is heated to reflux and stirred for 1-2 hours. Upon completion (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient) to afford the pure product.[2]

Data Summary: Representative Yields

This method has been shown to be effective for a variety of substituted starting materials, providing good to excellent yields.

Aldehyde (R¹)Isocyanoacetamide (R²)Product Yield (%)
4-NO₂-C₆H₄4-MeO-C₆H₄-NHCO85[2]
4-CF₃-C₆H₄4-MeO-C₆H₄-NHCO78[2]
4-Cl-C₆H₄4-MeO-C₆H₄-NHCO82[2]
Phenyl4-MeO-C₆H₄-NHCO75[2]
PhenylBn-NHCO78[2]
Isopropyl4-MeO-C₆H₄-NHCO65[2]

Method 3: Late-Stage Functionalization via Click Chemistry

Once the dihydrofuro[2,3-c]pyridine core is synthesized, its utility in drug discovery often depends on the ability to conjugate it to other molecules, such as peptides, fluorescent tags, or pharmacokinetic modifiers. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and highly efficient method for such late-stage functionalizations.[3]

This approach requires the initial synthesis of a "click-ready" derivative of the core, typically bearing an alkyne or azide handle. This functionalized core can then be reliably conjugated to a partner molecule containing the complementary group.[3]

Workflow for Functionalization and Bioconjugation

The process can be broken down into two main stages: preparation of the functionalized core and the subsequent click reaction.

  • Preparation of Alkyne-Functionalized Core: A precursor, such as 5-hydroxy-2,3-dihydrofuro[2,3-c]pyridine, is alkylated with propargyl bromide in the presence of a base (e.g., K₂CO₃) to install the terminal alkyne handle.[3]

  • CuAAC Bioconjugation: The alkyne-functionalized core is then mixed with an azide-modified molecule (e.g., a peptide) in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction proceeds rapidly at room temperature to form a stable triazole linkage.[3]

G cluster_2 Click Chemistry Functionalization Workflow start 5-Hydroxy-2,3-dihydrofuro [2,3-c]pyridine step1 Alkylation (Propargyl Bromide, K₂CO₃) start->step1 intermediate1 Alkyne-Functionalized Core step1->intermediate1 step2 CuAAC Click Reaction (CuSO₄, Na-Ascorbate) intermediate1->step2 sm2 Azide-Modified Peptide sm2->step2 product Peptide-Drug Conjugate step2->product

Sources

Application Notes and Protocols for 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. The 2,3-dihydrofuro[2,3-c]pyridine core has emerged as one such scaffold, recognized for its unique three-dimensional structure that facilitates multifaceted interactions with enzymes and receptors.[1][2] This heterocyclic system has gained significant attention for its role in the development of potent and selective kinase inhibitors, most notably targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[2]

The introduction of a carbonitrile moiety at the 7-position transforms the parent scaffold into 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile , a highly versatile building block. The nitrile group serves as a linchpin for a diverse array of chemical transformations, allowing for its conversion into key functional groups such as carboxylic acids, primary amines, and tetrazoles. Each of these derivatives opens up new avenues for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides field-proven insights and detailed experimental protocols for leveraging 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile in the synthesis of key derivatives, empowering researchers in drug development to rapidly generate compound libraries with high therapeutic potential.

Core Synthetic Transformations and Protocols

The true utility of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile lies in the chemical reactivity of the nitrile group. Below, we detail three fundamental transformations that convert this building block into derivatives with high value in medicinal chemistry.

Application 1: Hydrolysis to 2,3-Dihydrofuro[2,3-c]pyridine-7-carboxylic Acid

Causality and Strategic Insight: The conversion of the nitrile to a carboxylic acid is a foundational step in drug development. The resulting carboxylic acid is a versatile handle for constructing amide libraries via coupling with amines, a common strategy for exploring the binding pocket of a target protein. Furthermore, the carboxylic acid itself can be a critical pharmacophoric element, forming key hydrogen bonds or salt-bridge interactions with a biological target.

The hydrolysis can be achieved under either acidic or basic conditions.[3][4] Basic hydrolysis is often preferred for substrates with acid-labile functional groups, while acidic hydrolysis provides a more direct route to the final carboxylic acid without the need for a separate acidification step post-reaction.[4][5]

cluster_hydrolysis Workflow: Nitrile Hydrolysis Start 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile Process Add Acid (e.g., H2SO4/H2O) or Base (e.g., KOH/EtOH) Start->Process Heat Heat / Reflux Process->Heat Workup Acid/Base Workup & Extraction Heat->Workup Product 2,3-Dihydrofuro[2,3-c]pyridine-7-carboxylic Acid Workup->Product

Caption: General workflow for the hydrolysis of the nitrile.

Comparative Summary of Hydrolysis Conditions

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents H₂SO₄ or HCl in H₂OKOH or NaOH in EtOH/H₂O
Mechanism Protonation of nitrile nitrogen activates the carbon for nucleophilic attack by water.[4]Direct nucleophilic attack of hydroxide ion on the nitrile carbon.[5]
Typical Temp. Reflux (100-110 °C)Reflux (80-90 °C)
Advantages Direct isolation of the carboxylic acid product.Milder conditions, suitable for acid-sensitive substrates.
Disadvantages Harsh conditions can degrade sensitive molecules.Requires a final acidification step to protonate the carboxylate salt.

Protocol 1: Basic Hydrolysis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

This protocol is adapted from standard procedures for aryl nitrile hydrolysis.[3][6]

  • Materials:

    • 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Deionized Water

    • Hydrochloric Acid (1N HCl)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile (1.0 eq).

    • Add ethanol (approx. 10 volumes relative to the nitrile).

    • Add an aqueous solution of 10% KOH (approx. 2 volumes).[3]

    • Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with water (10 volumes) and wash with DCM (2 x 5 volumes) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1N HCl. A precipitate of the carboxylic acid should form.

    • Extract the product into a suitable organic solvent like EtOAc or DCM (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,3-Dihydrofuro[2,3-c]pyridine-7-carboxylic acid.

    • Purify the product by recrystallization or column chromatography as needed.

Application 2: Reduction to (2,3-Dihydrofuro[2,3-c]pyridin-7-yl)methanamine

Causality and Strategic Insight: The primary amine functionality is of paramount importance in medicinal chemistry. The aminomethyl group serves as a key basic center, which can be crucial for interacting with acidic residues in a protein target or for improving aqueous solubility through salt formation. It also acts as a synthetic handle for building a wide variety of functional groups, including amides, sulfonamides, and ureas, to probe for additional binding interactions.

Multiple reagents can effect this transformation, with catalytic hydrogenation and chemical hydrides being the most common.[7] A particularly robust and practical method for process chemistry involves a catalytic amount of Nickel(II) chloride with sodium borohydride, which generates nickel boride in situ. This method is resilient to air and moisture and avoids the use of high-pressure hydrogen gas or highly pyrophoric reagents like LiAlH₄.[8]

cluster_reduction Workflow: Nitrile Reduction to Amine Start 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile Protect Add Boc₂O (Optional, for in-situ protection) Start->Protect Reagents Add NiCl₂·6H₂O (cat.) Add NaBH₄ (excess) Protect->Reagents Reaction Stir at 0°C to RT Reagents->Reaction Workup Quench & Aqueous Workup Reaction->Workup Product (2,3-Dihydrofuro[2,3-c]pyridin-7-yl)methanamine (or Boc-protected amine) Workup->Product

Caption: Workflow for the catalytic reduction of the nitrile.

Comparative Summary of Reduction Methods

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ (gas), Raney Ni or Pd/CHigh pressure, elevated temp.Clean, high yield, scalable.Requires specialized high-pressure equipment. Can form secondary/tertiary amine byproducts.[9]
Hydride Reduction LiAlH₄ in THF/Ether0 °C to RTVery effective, strong reducing agent.Pyrophoric, requires strictly anhydrous conditions, difficult workup.[7]
Nickel Boride Reduction NiCl₂·6H₂O, NaBH₄ in MeOH0 °C to RTOperationally simple, not air/moisture sensitive, avoids high pressure H₂.[8]Requires excess borohydride, potential for side reactions if not controlled.

Protocol 2: Nickel-Catalyzed Reduction of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

This protocol is based on the general and robust procedure developed for the catalytic reduction of nitriles.[8] It includes an optional in-situ Boc-protection step to yield the more stable protected amine directly.

  • Materials:

    • 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

    • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

    • Sodium Borohydride (NaBH₄)

    • Di-tert-butyl dicarbonate (Boc₂O) (Optional)

    • Methanol (MeOH)

    • Ammonium Hydroxide solution (aq. NH₄OH)

    • Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile (1.0 eq) in methanol (approx. 20 volumes).

    • (Optional) If the Boc-protected amine is desired, add Boc₂O (2.0 eq).

    • Add NiCl₂·6H₂O (0.1 eq). The solution should turn green.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add NaBH₄ (7.0 eq) portion-wise. A black precipitate (nickel boride) will form, and gas evolution (H₂) will occur. Caution: Hydrogen gas is flammable. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding aqueous ammonium hydroxide solution until gas evolution ceases.

    • Filter the mixture through a pad of Celite® to remove the black nickel salts, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and DCM. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product (either the free amine or the Boc-protected amine).

    • Purify by column chromatography on silica gel.

Application 3: Conversion to 7-(1H-Tetrazol-5-yl)-2,3-dihydrofuro[2,3-c]pyridine

Causality and Strategic Insight: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. Replacing a carboxylic acid with a tetrazole can significantly alter a compound's properties. Tetrazoles are generally more lipophilic and less acidic than their carboxylic acid counterparts, which can lead to improved cell permeability and oral bioavailability. They are also often more metabolically stable. This transformation is therefore a critical strategy in the lead optimization phase of drug discovery.

The synthesis is achieved via a [3+2] cycloaddition between the nitrile and an azide source. Modern protocols have moved away from the use of hazardous hydrazoic acid or tin reagents, favoring safer and more efficient Lewis or Brønsted acid-catalyzed methods.[10][11] Using zinc chloride or silica sulfuric acid provides a robust and scalable route.[12][13]

cluster_tetrazole Workflow: Nitrile to Tetrazole Cycloaddition Start 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile Reagents Add NaN₃ Add Catalyst (e.g., ZnCl₂) Start->Reagents Solvent Add Solvent (e.g., n-Propanol or DMF) Reagents->Solvent Heat Heat / Reflux Solvent->Heat Workup Acidify & Isolate Product Heat->Workup Product 7-(1H-Tetrazol-5-yl)-2,3-dihydrofuro[2,3-c]pyridine Workup->Product

Caption: Workflow for the synthesis of the tetrazole derivative.

Comparative Summary of Tetrazole Synthesis Conditions

Catalyst System Solvent Temp. Advantages Reference
ZnCl₂n-Propanol95 °CMild conditions, good yields, avoids pressure reactors.[12]
Silica Sulfuric AcidDMFRefluxHeterogeneous catalyst, easy removal, cost-effective.[13]
BnNH₂/BnNH₂·HClNMP/H₂O75 °CBuffered system for improved safety and scalability.[10]

Protocol 3: Zinc-Catalyzed Synthesis of 7-(1H-Tetrazol-5-yl)-2,3-dihydrofuro[2,3-c]pyridine

This protocol is adapted from an improved method for the synthesis of 5-substituted tetrazoles.[12]

  • Materials:

    • 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

    • Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)

    • Zinc Chloride (ZnCl₂), anhydrous

    • n-Propanol

    • Hydrochloric Acid (2N HCl)

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.0 eq).

    • Add n-propanol (approx. 10-15 volumes).

    • Heat the reaction mixture to 95 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue, followed by 2N HCl to adjust the pH to ~2. This will protonate the tetrazole and dissolve the zinc salts.

    • Extract the product with ethyl acetate (3 x 15 volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford the pure tetrazole.

Biological Context: Targeting the RAS-RAF-MEK-ERK Pathway

Derivatives of the 2,3-dihydrofuro[2,3-c]pyridine scaffold have shown significant promise as inhibitors of B-Raf kinase.[2] B-Raf is a key protein in the RAS-RAF-MEK-ERK signaling pathway, which is critical for regulating cell growth and survival. Mutations, such as the B-Raf V600E mutation found in many melanomas, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. The ability to synthesize diverse analogs from the 7-carbonitrile building block allows for extensive exploration of the ATP-binding site of B-Raf to develop more potent and selective inhibitors.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF B-Raf / Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Furo[2,3-c]pyridine Derivative Inhibitor->RAF

Caption: Simplified RAS-RAF-MEK-ERK pathway and the potential point of inhibition.

References

  • Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. ACS Publications. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Nitrile to Amine - Common Conditions. The Organic Chemistry Portal. [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]

  • Catalytic Reduction of Nitriles. Thieme. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reducing nitriles to primary amines. Chemguide. [Link]

  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]

  • Process for the hydrolysis of nitriles.
  • Nitrile Hydrolysis Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Academia.edu. [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • 2,3-Dihydrofuro[2,3-c]pyridine. PubChem. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. [Link]

Sources

Application Notes & Protocols: A Guide to the Microwave-Assisted Synthesis of Furo[2,3-c]pyridine-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

The fusion of a furan ring with a pyridine nucleus gives rise to the furo[2,3-c]pyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry and drug discovery.[1][2] This structural motif is present in a variety of biologically active molecules, including potent inhibitors of enzymes such as HIV-1 protease.[1] The inherent polarity and potential for diverse functionalization make pyridine-containing compounds valuable in the development of new therapeutics.[3] This guide provides a comprehensive overview of a proposed microwave-assisted synthetic route to furo[2,3-c]pyridine-7-carbonitrile derivatives, a class of compounds with potential for further exploration in drug development programs.

The synthetic strategies for constructing the furo[2,3-c]pyridine ring system can be broadly categorized into two approaches: building the pyridine ring onto a pre-existing furan or, conversely, forming the furan ring on a functionalized pyridine.[1][2] This application note will focus on the former strategy, employing a powerful intramolecular cyclization reaction accelerated by microwave irradiation.

Core Synthesis Strategy: The Microwave-Assisted Thorpe-Ziegler Cyclization

The proposed synthesis hinges on the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[4][5][6] This reaction is exceptionally well-suited for the construction of the target furo[2,3-c]pyridine-7-carbonitrile core. The use of microwave irradiation is anticipated to significantly enhance the reaction rate, reduce side product formation, and improve overall yield compared to conventional heating methods.[7][8][9]

The general workflow for this synthesis is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Microwave-Assisted Thorpe-Ziegler Cyclization cluster_3 Step 4: Work-up and Purification A 2-formylfuran C Knoevenagel Condensation A->C B Malononitrile B->C D 2-(furan-2-ylmethylene)malononitrile C->D E 2-(furan-2-ylmethylene)malononitrile G Base-catalyzed Michael Addition E->G F Active Methylene Compound (e.g., malononitrile) F->G H Dinitrile Precursor G->H I Dinitrile Precursor K Microwave Irradiation I->K J Base (e.g., NaOEt, t-BuOK) J->K L Crude Furo[2,3-c]pyridine-7-carbonitrile K->L M Crude Product N Acidic Hydrolysis (optional) & Neutralization M->N O Extraction & Column Chromatography N->O P Pure Furo[2,3-c]pyridine-7-carbonitrile Derivative O->P

Figure 1: General workflow for the synthesis of furo[2,3-c]pyridine-7-carbonitrile derivatives.

Reaction Mechanism: A Stepwise Look

The Thorpe-Ziegler cyclization proceeds via the following mechanistic steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the dinitrile precursor, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion executes an intramolecular nucleophilic attack on the carbon atom of the second nitrile group. This results in the formation of a cyclic imine anion.

  • Protonation: The cyclic imine anion is protonated by a proton source (e.g., the conjugate acid of the base or solvent) to yield a cyclic enamine (an enaminonitrile).

  • Tautomerization: The resulting enamine is the stable product under these conditions.

G Dinitrile Precursor Dinitrile Precursor Carbanion Carbanion Dinitrile Precursor->Carbanion Base (B-) Cyclic Imine Anion Cyclic Imine Anion Carbanion->Cyclic Imine Anion Intramolecular Attack Cyclic Enamine Cyclic Enamine Cyclic Imine Anion->Cyclic Enamine Protonation (BH) Furo[2,3-c]pyridine-7-carbonitrile Derivative Furo[2,3-c]pyridine-7-carbonitrile Derivative Cyclic Enamine->Furo[2,3-c]pyridine-7-carbonitrile Derivative Tautomerization

Figure 2: Simplified mechanism of the Thorpe-Ziegler cyclization.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-formylfuranReagentSigma-Aldrich
MalononitrileReagentSigma-Aldrich
PiperidineACSFisher ScientificCatalyst for Knoevenagel
Sodium Ethoxide (NaOEt)ReagentAcros OrganicsBase for cyclization
Ethanol (Absolute)ACSVWRSolvent
Diethyl EtherACSFisher ScientificFor precipitation
Ethyl AcetateHPLCFisher ScientificFor chromatography
HexanesHPLCFisher ScientificFor chromatography
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Protocol 1: Synthesis of 2-(furan-2-ylmethylene)malononitrile (Precursor 1)
  • To a solution of 2-formylfuran (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of the Dinitrile Precursor
  • Dissolve 2-(furan-2-ylmethylene)malononitrile (1.0 eq) in ethanol.

  • Add malononitrile (1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • The dinitrile precursor can be isolated by precipitation or used directly in the next step.

Protocol 3: Microwave-Assisted Thorpe-Ziegler Cyclization
  • Place the dinitrile precursor (1.0 eq) and sodium ethoxide (1.1 eq) in a microwave-safe reaction vessel.

  • Add absolute ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes. The reaction progress can be monitored by sampling and TLC analysis after cooling.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Optimization

The following table summarizes a proposed optimization of the microwave-assisted Thorpe-Ziegler cyclization.

EntryBase (eq)SolventTemperature (°C)Time (min)Yield (%)
1NaOEt (1.1)Ethanol1002065
2NaOEt (1.1)Ethanol1201085
3NaOEt (1.1)Ethanol1401082 (decomposition observed)
4t-BuOK (1.1)THF1001578
5t-BuOK (1.1)Dioxane1201580

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The identity and purity of the final product, furo[2,3-c]pyridine-7-carbonitrile, should be confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Conclusion and Future Perspectives

This application note details a robust and efficient microwave-assisted protocol for the synthesis of furo[2,3-c]pyridine-7-carbonitrile derivatives via a Thorpe-Ziegler cyclization. The significant advantages of microwave heating, including reduced reaction times and potentially higher yields, make this an attractive method for the rapid generation of libraries of these valuable heterocyclic compounds.[9] The synthesized furo[2,3-c]pyridine-7-carbonitriles can serve as versatile building blocks for the development of novel therapeutic agents, particularly in the areas of antiviral and anticancer research.[1][10][11] Further exploration of the reaction scope and the biological activities of the resulting compounds is warranted.

References

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1967). The Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry, 33(1), 133-137. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2011). ChemInform, 42(31). [Link]

  • Optimization of the Thorpe-Ziegler cyclization a | Download Table. (n.d.). Retrieved from [Link]

  • Beutner, G. L., et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3925. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Thorpe-Ziegler Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2004). Journal of Chemical Sciences, 116(4), 189-210. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). Molecules, 27(10), 3209. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). RSC Advances, 13(31), 21503-21524. [Link]

  • Microwave Assisted Synthesis of 2,3‐Dihydro‐4H‐ furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones and furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐one | Request PDF. (n.d.). Retrieved from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry, 14(7), 1332-1351. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Molecules, 28(13), 5243. [Link]

Sources

Technical Application Note: Controlled Hydrolysis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the optimized protocols for the hydrolysis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile (CAS: 190957-75-6). This scaffold is a critical pharmacophore in the development of Cathepsin K inhibitors and various kinase modulators.

Structural Reactivity Analysis

The substrate features a "push-pull" electronic system:

  • The Dihydrofuran Ring (Electron Donor): The oxygen atom at position 1 donates electron density into the pyridine ring, stabilizing the system but rendering the ether linkage susceptible to cleavage under strong acidic conditions (e.g., conc. HCl or HBr).

  • The Pyridine Nitrogen (Electron Withdrawing): The nitrogen at position 6 exerts a strong inductive (-I) and mesomeric (-M) effect.

  • The 7-Cyano Group: Located at the ortho position relative to the pyridine nitrogen, this nitrile is highly activated (electrophilic).

Process Implication: The high electrophilicity allows for rapid hydrolysis. However, the fragility of the dihydrofuran ring necessitates alkaline conditions over acidic ones to prevent ring-opening or polymerization.

Reaction Pathways & Mechanism

The hydrolysis can be tuned to stop at the Carboxamide (intermediate) or proceed to the Carboxylic Acid (thermodynamic product).

Mechanistic Diagram (DOT)

ReactionPathway Substrate 2,3-Dihydrofuro[2,3-c] pyridine-7-carbonitrile Inter Perimidic Acid Intermediate Substrate->Inter H2O2 / OH- (Radziszewski) Acid 2,3-Dihydrofuro[2,3-c] pyridine-7-carboxylic acid Substrate->Acid Direct Hydrolysis (Strong Base/Reflux) Amide 2,3-Dihydrofuro[2,3-c] pyridine-7-carboxamide Inter->Amide -O2 Amide->Acid NaOH / Heat -NH3

Figure 1: Stepwise hydrolysis pathway. The oxidative route (Radziszewski) is preferred for amide selectivity.

Protocol A: Selective Synthesis of the Carboxamide

Target: 2,3-Dihydrofuro[2,3-c]pyridine-7-carboxamide Method: Radziszewski Reaction (Alkaline Peroxide)

Rationale

Standard basic hydrolysis often over-hydrolyzes to the acid. Using Hydrogen Peroxide (


) generates the hydroperoxide anion (

), a super-nucleophile (alpha-effect) that attacks the nitrile carbon

times faster than hydroxide (

). This allows the reaction to proceed at low temperatures (

), preserving the dihydrofuran ring.
Reagents & Equipment
ComponentGrade/Conc.EquivalentsRole
Substrate>98% Purity1.0 eqStarting Material
DMSOAnhydrous5-10 VolSolvent (Solubility)

Powder0.5 - 1.0 eqBase Catalyst

30% aq.2.0 - 4.0 eqReagent
Ethyl AcetateACSN/AExtraction
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 1.0 eq of the nitrile in DMSO (5 mL per gram).

    • Note: DMSO is preferred over Ethanol for solubility, but Ethanol can be used if product precipitation is desired.

  • Base Addition: Add 0.5 eq of Potassium Carbonate (

    
    ). Cool the suspension to 10°C  using an ice-water bath.
    
  • Oxidant Addition: Dropwise add 3.0 eq of 30%

    
    .
    
    • Critical Control Point: The reaction is exothermic. Maintain internal temperature

      
       to prevent over-oxidation to the N-oxide.
      
  • Reaction: Remove the ice bath and stir at 20-25°C for 1–3 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Quenching: Once the nitrile is consumed, dilute the mixture with cold water (10 volumes).

    • Observation: The carboxamide often precipitates as a white solid.

  • Isolation:

    • If Solid: Filter, wash with cold water, and dry under vacuum at 45°C.

    • If Soluble: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      

Protocol B: Full Hydrolysis to Carboxylic Acid

Target: 2,3-Dihydrofuro[2,3-c]pyridine-7-carboxylic acid Method: Thermodynamic Alkaline Hydrolysis

Rationale

Direct acidic hydrolysis is avoided due to ether cleavage risks. We utilize aqueous Sodium Hydroxide at reflux. The key challenge is isolation: the product is zwitterionic (pyridine nitrogen + carboxylic acid). The pH must be adjusted to the isoelectric point (pI) for precipitation.

Reagents & Equipment
ComponentGrade/Conc.EquivalentsRole
Substrate>98% Purity1.0 eqStarting Material
NaOH2.0 M (aq)5.0 eqReagent/Solvent
EthanolAbsolute1-2 VolCo-solvent (Optional)
HCl1.0 MAs neededpH Adjustment
Step-by-Step Procedure
  • Setup: Charge a flask with the nitrile substrate and 2.0 M NaOH (10 mL per gram).

  • Reflux: Heat the mixture to reflux (approx. 100°C) .

    • Ammonia Evolution: A condenser is required. Ensure good ventilation to manage

      
       gas release.
      
  • Monitoring: Stir for 4–6 hours. HPLC should show the disappearance of both nitrile and intermediate amide.

  • Work-up (The "Isoelectric Trap"):

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath.

    • Critical Step: Slowly add 1.0 M HCl while monitoring pH with a calibrated meter.

    • Target pH: Adjust to pH 3.5 – 4.0 .

      • Why? At pH < 2, the pyridine protonates (

        
        ), making the salt water-soluble. At pH > 5, the carboxylate (
        
        
        
        ) makes it soluble. The zwitterion is least soluble at pH ~3.5.
  • Isolation: The product will precipitate as an off-white solid.[1] Filter and wash with a minimal amount of ice-cold water.

  • Purification: Recrystallize from water/ethanol if necessary.

Analytical Validation & Decision Logic

Process Decision Tree (DOT)

Workflow Start Start: Nitrile Substrate Check Target Product? Start->Check AmidePath Amide Required Check->AmidePath Amide AcidPath Acid Required Check->AcidPath Acid Radz Radziszewski Cond. (H2O2 / K2CO3 / DMSO) AmidePath->Radz BaseHyd Base Hydrolysis (2M NaOH / Reflux) AcidPath->BaseHyd QC1 QC: Check N-Oxide (HPLC) Radz->QC1 QC2 QC: Check pH (Isoelectric Precip) BaseHyd->QC2

Figure 2: Operational workflow for selecting the correct hydrolysis protocol.

Analytical Markers (HPLC/LC-MS)
  • Substrate (Nitrile): High retention time, distinct CN stretch in IR (

    
    ).
    
  • Intermediate (Amide): Lower retention time than nitrile. Mass shift:

    
    .
    
  • Product (Acid): Lowest retention time (polar). Mass shift:

    
    .
    
  • Impurity (N-Oxide): If H2O2 is used without temp control,

    
     peaks may appear.
    

References

  • BenchChem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. (Accessed 2023). Link

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides.[2] Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769–3770. Link

  • Sahnoun, S., et al. (2012).[2] Hydrolysis kinetics of 2‐cyanopyridine... in high‐temperature water. International Journal of Chemical Kinetics, 44(9), 641-648.[2] Link

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[3][4][1][5] Heterocycles, 83(8), 1887. Link

  • Shimizu, S., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.[6] U.S. Patent No.[1][7] 5,756,750. Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning in furo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furo[2,3-c]pyridine Synthesis Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling Ticket ID: FCP-PD-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Furo[2,3-c]pyridine Paradox

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (likely a Sonogashira or Heck) on the furo[2,3-c]pyridine scaffold has stalled, precipitated "palladium black," or resulted in abysmal yields.

The Core Problem: The furo[2,3-c]pyridine scaffold presents a specific "Achilles' heel" for transition metal catalysis: the pyridine nitrogen at the 6-position. Unlike carbocyclic systems, this nitrogen possesses a localized lone pair that is a potent


-donor.

In standard catalytic cycles, your Palladium (Pd) catalyst should coordinate with your phosphine ligands. However, the pyridine nitrogen often outcompetes these ligands, binding irreversibly to the electrophilic Pd(II) center. This creates an off-cycle resting state —effectively sequestering your catalyst in a "dead" complex and halting the turnover frequency (TOF).

This guide provides the diagnostic tools and recovery protocols to break this coordination lock.

Module 1: Visualizing the Failure Mode

Before fixing the reaction, you must understand the microscopic competition occurring in your flask.

Figure 1: The Competitive Coordination Pathway This diagram illustrates how the pyridine nitrogen diverts the catalyst from the productive cycle.

CatalystPoisoning Pd_L Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd_L->OxAdd Ar-X TransMet Transmetallation (Cu-Alkyne) OxAdd->TransMet Path A: Productive Poison DEAD END: Pd-N(Pyridine) Complex OxAdd->Poison Path B: N-Coordination (Ligand Displacement) Prod Product (Furo[2,3-c]pyridine) TransMet->Prod Reductive Elim. Prod->Pd_L Regenerate Pd(0) Poison->Pd_L Difficult Reversal

Caption: Path B represents the thermodynamic sink where the pyridine nitrogen displaces phosphine ligands, halting the cycle.

Module 2: Diagnostic FAQs

Q1: My reaction mixture turned black immediately upon heating. Is this poisoning?

Diagnosis: Likely Colloidal Aggregation (Pd Black). While often called "poisoning," this is actually ligand dissociation . The pyridine substrate may have displaced your phosphine ligands, creating a coordinatively unsaturated Pd species that aggregated into bulk metal (Pd black). Bulk Pd is catalytically inactive for this coupling.

  • The Fix: You need a ligand with higher binding affinity than the pyridine nitrogen. Switch from

    
     to bidentate ligands (e.g., dppf) or bulky, electron-rich phosphines like XPhos  or 
    
    
    
    . These create a steric wall that prevents the pyridine nitrogen from approaching the metal center [1].[1]
Q2: The reaction stays yellow/orange but conversion stops at 20%. Adding more catalyst doesn't help.

Diagnosis: Competitive Inhibition (True Poisoning). The catalyst is still in solution (hence the color) but is trapped in the "Dead End" complex shown in Figure 1. The pyridine nitrogen has saturated the Pd centers. Adding more catalyst just feeds the trap.

  • The Fix: You must lower the Lewis basicity of the pyridine nitrogen.

    • Strategy A (Acidic Additive): Add a Lewis acid (e.g.,

      
       or 
      
      
      
      ) which selectively binds to the pyridine nitrogen, freeing the Pd to react with the halide [2].
    • Strategy B (N-Oxide Route): Oxidize the starting material to the N-oxide before the coupling. The N-oxide is far less coordinating. You can reduce it back to the pyridine later using

      
       or Fe/Acetic acid [3].
      
Q3: I see homocoupling of my alkyne (Glaser product) instead of the desired cross-coupling.

Diagnosis: The "Copper Trap." In Sonogashira couplings involving pyridines, the reaction is often slow. This gives the Copper (Cu) co-catalyst time to oxidize and promote alkyne dimerization (Glaser coupling) rather than transmetallation.

  • The Fix:

    • Degas rigorously: Oxygen is the enemy here.

    • Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its concentration low relative to the Pd-complex.

    • Copper-Free: Switch to a Cu-free protocol using Pd(OAc)2 / XPhos with

      
       in acetonitrile/water [4].
      

Module 3: Experimental Protocols

Protocol A: The "Bulky Shield" Method (Recommended First Line)

Use this for standard couplings where N-coordination is the primary suspect.

Rationale: Uses XPhos , a bulky Buchwald ligand. The isopropyl groups on the biaryl backbone create a steric canopy that physically blocks the pyridine nitrogen from binding to the Pd, while still allowing the smaller alkyne/halide to react.

Reagents:

  • Substrate: Halogenated furo[2,3-c]pyridine (1.0 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: XPhos (3.0 mol%) — Critical: 1:2 Pd:Ligand ratio

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and XPhos in 1 mL of dioxane. Stir at RT for 20 mins. Validation: Solution should turn from deep purple to distinct orange/brown.
    
  • Charge: Add the substrate, alkyne, and base to the reaction vial.

  • Initiate: Add the pre-formed catalyst solution via syringe.

  • Heat: Seal and heat to 80°C.

  • Monitor: Check LCMS at 1 hour. Self-Validating Step: If the reaction remains orange/brown, the catalyst is active. If it turns black, the ligand protection failed (increase ligand loading to 6 mol%).

Protocol B: The "Resurrection" (For Stalled Reactions)

Use this if you have a valuable batch that stopped at 30% conversion.

Rationale: Re-introduces a highly active catalytic species while sequestering the poison.

  • Cool the reaction to room temperature.[2]

  • Add Scavenger: Add 0.5 equiv of

    
      (dissolved in minimum THF). This binds free pyridine nitrogens.
    
  • Re-Charge: Add a fresh aliquot of catalyst: Pd(PPh3)4 (2 mol%) pre-mixed with CuI (1 mol%).

  • Resumption: Heat back to reaction temperature.

Module 4: Troubleshooting Decision Tree

Figure 2: Systematic Troubleshooting Workflow

TroubleshootingTree Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor Black Precipitate (Pd Black) CheckColor->Black Dark/Solids Orange Clear Orange/Red Solution CheckColor->Orange No Solids ActionBlack Issue: Ligand Dissociation Action: Switch to XPhos or dppf Black->ActionBlack CheckGlaser Check LCMS for Dimer Orange->CheckGlaser ActionOrange Issue: N-Coordination (Poisoning) Action: Add ZnCl2 or use N-oxide CheckGlaser->ActionOrange No Dimer GlaserYes Homocoupling Detected CheckGlaser->GlaserYes Dimer Found ActionGlaser Issue: Cu Oxidation Action: Degas + Slow Alkyne Addition GlaserYes->ActionGlaser

Caption: Follow this logic path to identify the specific failure mode of your furo[2,3-c]pyridine synthesis.

Summary of Key Data

ParameterStandard Condition (Prone to Failure)Optimized Condition (Robust)
Catalyst Source


+ XPhos
Ligand Type Monodentate, linearBulky Biaryl (Buchwald)
Solvent DMF (coordinating)1,4-Dioxane or Toluene
Additive None

(scavenger) or N-oxide protection
Atmosphere Nitrogen balloonArgon counterflow / Glovebox

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from BenchChem.com. 6

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from BenchChem.com. 4

  • Mertes, M. P., et al. (1968).[7] The Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry. 7[6][8][9]

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Sonogashira Coupling Failures. Retrieved from BenchChem.com. 3

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles. 10[6][8]

Sources

Technical Support Center: Purification of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting recrystallization solvents and troubleshooting common issues encountered during the purification of this heterocyclic scaffold.

Introduction: The Critical Role of Crystallization

The 2,3-dihydrofuro[2,3-c]pyridine core is a significant heterocyclic motif in medicinal chemistry.[1][2] Achieving high purity of its derivatives, such as the 7-carbonitrile analog, is paramount for accurate biological evaluation and successful drug development. Recrystallization is a powerful, cost-effective technique for purifying solid compounds to obtain materials with high purity and a well-defined crystalline form.[3][4] The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5] This guide provides a systematic approach to solvent selection and process optimization for 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile should meet the following criteria:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[6]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.[6]

  • Does Not React with the Compound: The solvent must be chemically inert to the furopyridine scaffold.

  • Appropriate Boiling Point: The boiling point should be high enough to provide an adequate solubility differential but low enough to be easily removed from the crystals during drying. A boiling point below the melting point of the compound is crucial to prevent "oiling out."[7]

  • Volatile and Easily Removable: The solvent should have a relatively low boiling point for easy evaporation from the final crystalline product.[7]

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor).[6]

Q2: How does the structure of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile influence solvent choice?

The molecule possesses several key functional groups that dictate its polarity and solubility:

  • Furopyridine Core: The nitrogen and oxygen heteroatoms introduce polarity and sites for hydrogen bonding.

  • Nitrile Group (-CN): This is a strongly polar group.

  • Aromatic and Aliphatic Portions: The overall scaffold has a rigid, largely non-polar surface area.

Based on these features, the compound is expected to have moderate polarity. Therefore, solvents of intermediate polarity, such as ethyl acetate, acetone, or short-chain alcohols, are excellent starting points. Very non-polar solvents (e.g., hexane) are unlikely to dissolve it, while highly polar solvents (e.g., water) may dissolve it too well even at low temperatures, leading to poor recovery.

Q3: What is a two-solvent (or mixed-solvent) system, and when should I use it?

A two-solvent system is employed when no single solvent meets all the criteria for good recrystallization.[7] This system consists of:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "poor" solvent (or anti-solvent) in which the compound is sparingly soluble, even at high temperatures.[8] The two solvents must be miscible with each other.

You should consider this system if you cannot find a single solvent that provides a good solubility differential between hot and cold conditions. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Solvent Selection Guide for 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

The following table provides a starting point for solvent screening. The selection is based on the predicted moderate polarity of the target compound.

SolventBoiling Point (°C)Polarity IndexPredicted Solubility Behavior & Rationale
Ethyl Acetate 77.14.4Excellent Candidate. Moderate polarity matches the compound well. Often provides a good solubility gradient with temperature.
Acetone 56.55.1Good Candidate. Its polarity is suitable, but the low boiling point may result in a less dramatic solubility change upon cooling.
Isopropanol (IPA) 82.63.9Good Candidate. A common solvent for recrystallizing nitrogen-containing heterocycles.
Ethanol 78.44.3Potential Candidate. May dissolve the compound too well at room temperature, potentially leading to lower yields. Often used in mixed-solvent systems.
Acetonitrile 81.65.8Potential Candidate. Its high polarity might lead to high solubility at low temperatures.
Toluene 110.62.4Poor Single Solvent. Likely too non-polar to dissolve the compound sufficiently. May be useful as an anti-solvent.
Heptane/Hexane 98.4 / 68.70.1Unsuitable as a Single Solvent. Can be used as an anti-solvent with a more polar "good" solvent like ethyl acetate or acetone.
Water 100.010.2Unsuitable as a Single Solvent. Too polar. Could potentially be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.

Troubleshooting Common Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice.[7] This is common if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Causality: The solute is coming out of solution at a temperature above its melting point, or the concentration of the solute is so high that the solution becomes supersaturated too quickly for organized crystals to form.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[10]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help. Slower cooling promotes the formation of larger, purer crystals.[5]

    • Change Solvents: Select a solvent with a lower boiling point.

Q: I have a very low yield of crystals. How can I improve it?

A: Low yield is one of the most common problems and can stem from several factors.[6]

  • Causality & Solutions:

    • Too Much Solvent: This is the most frequent cause.[7] If you added too much solvent to dissolve the crude material, the solution might not become saturated upon cooling. Solution: Boil off some of the solvent to reduce the volume and re-cool the solution.

    • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor.

    • Insufficient Cooling: The compound may still have significant solubility at the final cooling temperature. Solution: Cool the flask in an ice-water bath, or even a dry ice/acetone bath if the solvent's freezing point allows, to maximize precipitation.[10]

Q: No crystals are forming, even after cooling in an ice bath. What now?

A: This is likely due to the formation of a supersaturated solution, where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[6]

  • Causality: The energy barrier for crystal nucleation has not been overcome. This can be due to the absence of nucleation sites or a very clean solution.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic sharp edges of the scratch provide a surface for nucleation to begin.[9]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[4]

    • Reduce Volume: As with low yield, you may have used too much solvent. Try evaporating some of the solvent and re-cooling.

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization Screening
  • Solubility Testing: Place ~20 mg of your crude 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile into several small test tubes.

  • Room Temperature Test: Add a candidate solvent (e.g., ethyl acetate) dropwise at room temperature, swirling after each drop, up to 1 mL. A good solvent should not fully dissolve the compound at this stage.

  • Hot Solubility Test: If the compound is not soluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A suitable solvent will show abundant crystal formation upon cooling. If no crystals form, try scratching the inside of the test tube. If an oil forms, the solvent is not suitable.

Diagram: Decision Workflow for Recrystallization Solvent Selection

The following diagram illustrates a logical workflow for determining an appropriate solvent system for your compound.

Recrystallization_Workflow Recrystallization Solvent Selection Workflow start Start: Crude Solid solubility_test Step 1: Perform Solubility Tests (Single Solvents) start->solubility_test find_good_solvent Did you find a solvent with: - High solubility when HOT - Low solubility when COLD? solubility_test->find_good_solvent single_solvent_recyrstal Step 2: Proceed with Single-Solvent Recrystallization find_good_solvent->single_solvent_recyrstal Yes two_solvent_screen Step 2: Screen for a Two-Solvent System find_good_solvent->two_solvent_screen No troubleshoot Troubleshoot: - Oiling Out? - Low Yield? single_solvent_recyrstal->troubleshoot end_success Pure Crystals find_good_poor Find a 'Good' Solvent (dissolves well) and a miscible 'Poor' Solvent (dissolves badly) two_solvent_screen->find_good_poor two_solvent_recrystal Step 3: Perform Two-Solvent Recrystallization find_good_poor->two_solvent_recrystal two_solvent_recrystal->troubleshoot troubleshoot->end_success Resolved adjust_protocol Adjust Protocol: - Slower Cooling - Reduce Solvent Volume - Change Solvent troubleshoot->adjust_protocol Problem Occurs adjust_protocol->single_solvent_recyrstal

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • PubChem. (n.d.). 2,3-Dihydrofuro[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Gavari, S., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 22, 2024, from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved February 22, 2024, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 22, 2024, from [Link]

  • Google Patents. (n.d.). US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.
  • PubChem. (n.d.). 2,3-Dihydrofuro[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Doherty, R.D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved February 22, 2024, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 22, 2024, from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved February 22, 2024, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 22, 2024, from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. [Link]

Sources

Validation & Comparative

LC-MS analysis and fragmentation of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS Profiling and Fragmentation Dynamics of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Executive Summary

This guide provides a definitive technical analysis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile (referred to herein as DHFPC ), a critical pharmacophore in the synthesis of cathepsin K inhibitors and kinase-targeting therapeutics.

Unlike generic analytical protocols, this guide addresses the specific challenge of distinguishing DHFPC from its regioisomers (e.g., the [3,2-c] analog) and its fully aromatic impurities. We present a comparative analysis of chromatographic stationary phases and ionization mechanisms, establishing a validated workflow for high-sensitivity quantification and structural verification.

Target Analyte Profile:

  • Formula: C₈H₆N₂O

  • Exact Mass: 146.0480 Da

  • Precursor Ion [M+H]⁺: 147.0553 m/z

  • Key Challenge: Chromatographic resolution from isobaric impurities and stabilization of the dihydrofuran ring during ionization.

Comparative Analytical Performance

The analysis of fused pyridine systems requires a tailored approach to overcome matrix suppression and isomer co-elution. The following data compares the optimized method against standard "generic" screening conditions.

Chromatographic Column Selection

Objective: Maximize resolution (


) between DHFPC and its isobaric isomer 2,3-dihydrofuro[3,2-c]pyridine-7-carbonitrile.
FeatureMethod A (Generic) Method B (Optimized) Performance Verdict
Stationary Phase C18 (ODS)Phenyl-Hexyl Phenyl-Hexyl provides superior

selectivity for the pyridine core.
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / MeOH Basic pH suppresses pyridine protonation, increasing retention and peak symmetry.
Isomer Resolution (

)
1.2 (Partial overlap)> 2.5 (Baseline separation) Method B is required for impurity profiling.
Peak Tailing (

)
1.41.05 High pH neutralizes residual silanol interactions.
Ionization Source Comparison

Objective: Maximize sensitivity while minimizing in-source fragmentation of the labile dihydrofuran ring.

ParameterElectrospray (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Sensitivity High (

counts)
Moderate (

counts)
ESI is preferred for trace analysis.
Matrix Effect High susceptibilityLow susceptibilityAPCI is a backup for dirty matrices (e.g., plasma).
In-Source Fragmentation Minimal (<5%)Moderate (15-20%)ESI maintains molecular ion integrity.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pattern is essential for MRM (Multiple Reaction Monitoring) development. DHFPC exhibits a distinct dissociation pathway driven by the stability of the pyridine ring and the lability of the dihydrofuran ether linkage.

Proposed Fragmentation Pathway

The protonated precursor (m/z 147 ) undergoes two primary competitive pathways:

  • Pathway A (Dominant): Loss of the nitrile group as HCN or HCNO species.

  • Pathway B (Secondary): Retro-Diels-Alder (RDA) cleavage of the dihydrofuran ring.

Key Diagnostic Ions:

  • m/z 147 → 120: Loss of HCN (Characteristic of cyanopyridines).

  • m/z 147 → 119: Loss of CO (Contraction of the furan ring).

  • m/z 147 → 92: Sequential loss of HCN and CO (Pyridine core remnant).

Visualized Fragmentation Workflow

FragmentationPathway M Precursor Ion [M+H]+ m/z 147 Frag1 Fragment A [M-HCN]+ m/z 120 M->Frag1 -HCN (27 Da) Collision Energy: 25eV Frag2 Fragment B [M-CO]+ m/z 119 M->Frag2 -CO (28 Da) Collision Energy: 35eV Frag3 Core Ion [Pyridine-H]+ m/z 92 Frag1->Frag3 -CO Frag2->Frag3 -HCN Frag4 Radical Cation m/z 65 Frag3->Frag4 -HCN (Ring opening)

Caption: MS/MS fragmentation pathway of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile, highlighting the competitive loss of HCN and CO.

Experimental Protocols

Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) often yields poor recovery for polar pyridine derivatives. SPE is recommended to remove matrix interferences while retaining the polar analyte.

  • Conditioning: Activate Oasis HLB cartridge (60 mg) with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 200 µL of plasma/reaction mixture (diluted 1:1 with water).

  • Washing: Wash with 2 mL of 5% Methanol in Water (removes salts and proteins).

  • Elution: Elute DHFPC with 2 mL of Acetonitrile:Methanol (1:1) .

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Instrument Parameters
  • System: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 9.0 adjusted with NH₄OH).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-6 min: 5% → 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Method Validation Workflow

MethodValidation Start Method Development Step1 Solubility & LogP Check (LogP ~1.2) Start->Step1 Step2 Column Screening (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 Mobile Phase pH Optimization (Acidic vs Basic) Step2->Step3 Decision Isomer Separation Achieved? Step3->Decision Decision->Step2 No (Re-screen) Final Validation (ICH M10) Linearity, Accuracy, Precision Decision->Final Yes (Rs > 2.0)

Caption: Step-wise optimization workflow ensuring specificity against structural isomers.

References

  • National Institutes of Health (PubChem). (2025). 2,3-Dihydrofuro[2,3-c]pyridine Compound Summary (CID 14086962).[2] Retrieved from [Link]

  • Chang, M.Y., & Tai, H.Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8). Retrieved from [Link]

  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of the Nitrile Functional Group in Furo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the furo[2,3-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules, including potent inhibitors for targets like HIV-1 protease.[1] The incorporation of various functional groups is key to modulating the pharmacological properties of these scaffolds. Among these, the nitrile group (–C≡N) is of particular interest due to its ability to act as a hydrogen bond acceptor, a metabolic stabilizer, or a key pharmacophoric element.

Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of organic molecules.[2][3] It provides a unique "fingerprint" based on the vibrational frequencies of covalent bonds.[2] For drug development professionals, confirming the successful incorporation of a nitrile group and understanding its electronic environment is a critical step in compound characterization. This guide provides an in-depth analysis of the characteristic IR absorption peaks for the nitrile group within the furo[2,3-c]pyridine framework, comparing it with other chemical environments to provide a predictive and diagnostic tool for researchers.

The Vibrational Signature of the Nitrile Group: A Tale of Electronic Effects

The carbon-nitrogen triple bond (C≡N) gives rise to a sharp and intense absorption band in a relatively uncluttered region of the IR spectrum, making it a readily identifiable functional group.[4] The position of this stretching vibration is exquisitely sensitive to the electronic environment of the molecule, a principle rooted in the physics of molecular vibrations as described by Hooke's Law for a simple harmonic oscillator. The frequency of vibration is dependent on the force constant of the bond and the reduced mass of the atoms involved.[5]

For the C≡N bond, factors that increase the bond strength (force constant) will shift the absorption to a higher wavenumber (a "blueshift"), while factors that weaken it will cause a shift to a lower wavenumber (a "redshift"). The primary electronic effect to consider is conjugation.

When a nitrile group is attached to an sp³-hybridized carbon (an aliphatic nitrile), there is no significant electronic delocalization. However, when attached to an aromatic or heteroaromatic system like furo[2,3-c]pyridine, the π-system of the ring can conjugate with the π-system of the nitrile. This delocalization of electron density weakens the C≡N triple bond, decreases its force constant, and consequently lowers its stretching frequency.[4][5]

Comparative Analysis of Nitrile Stretching Frequencies

To accurately predict the IR peak for a nitrile on a furo[2,3-c]pyridine scaffold, it is essential to compare it with related structures. The following table summarizes the typical C≡N stretching frequencies in various chemical environments.

Compound ClassExampleTypical C≡N Stretching Frequency (cm⁻¹)Key Influencing FactorReference(s)
Aliphatic Nitriles Acetonitrile2260 - 2240No conjugation[4]
Aromatic Nitriles Benzonitrile2240 - 2220Conjugation with benzene ring[4]
Substituted Pyridines 2-Oxo-pyridine-3,5-dicarbonitriles~2210Conjugation with electron-deficient pyridine ring[6]
Substituted Quinolines 3,8-dibromo-6-cyanoquinoline2213 - 2229Conjugation with extended aromatic system[7]
Substituted Dihydropyridines 3-cyano-dihydropyridone derivative~2214Conjugation within a substituted dihydropyridine system[8]
Predicted: Furo[2,3-c]pyridine Nitriles e.g., Furo[2,3-c]pyridine-5-carbonitrile2215 - 2235 (estimated) Conjugation with the fused furo-pyridine heteroaromatic systemN/A

Based on the comparative data, the nitrile group on a furo[2,3-c]pyridine ring is expected to be in conjugation with the fused heteroaromatic system. This system consists of a π-excessive furan ring fused to a π-deficient pyridine ring. The overall electronic effect will be similar to that of other aromatic and heteroaromatic nitriles, leading to a C≡N stretching frequency significantly lower than that of aliphatic nitriles. Given the values for cyanopyridines (~2210 cm⁻¹) and cyanoquinolines (~2213-2229 cm⁻¹), a reasonable and evidence-based estimation for the C≡N stretching frequency in a furo[2,3-c]pyridine nitrile would be in the 2215 - 2235 cm⁻¹ range. The exact position within this range would be further influenced by the position of the nitrile group and the presence of other substituents on the ring system.

Experimental Workflow and Protocol

Acquiring a high-quality IR spectrum is crucial for accurate functional group identification. The following diagram and protocol outline a standard procedure for analyzing a solid-state furo[2,3-c]pyridine nitrile derivative.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Furo[2,3-c]pyridine Nitrile (1-2 mg) Grind Grind to fine powder Sample->Grind KBr Dry KBr Powder (~100 mg) KBr->Grind Press Press into transparent pellet Grind->Press Background Acquire Background Spectrum (Empty Sample Holder) Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Press->Acquire Background->Acquire Process Process Data (Baseline Correction, Normalization) Acquire->Process Identify Identify C≡N Peak (~2215-2235 cm⁻¹) Process->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Experimental workflow for obtaining and interpreting the IR spectrum of a solid-state nitrile compound.

Detailed Step-by-Step Protocol: KBr Pellet Method

This protocol is a self-validating system; the quality of the final pellet (transparency) and the resulting spectrum (flat baseline, high signal-to-noise) are immediate indicators of a successful preparation.

  • Preparation of Materials:

    • Ensure the furo[2,3-c]pyridine nitrile sample is dry and free of solvent.

    • Use high-purity, dry IR-grade potassium bromide (KBr). It is advisable to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator, as it is hygroscopic. Moisture will lead to a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the analysis of N-H stretches if present.

  • Sample Grinding:

    • Place approximately 1-2 mg of the sample and 100-150 mg of dry KBr into a clean agate mortar.

    • Grind the mixture gently but thoroughly with an agate pestle for 3-5 minutes. The goal is to achieve a fine, homogeneous powder with a consistency similar to flour. This minimizes light scattering (the Christiansen effect) and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Pressing:

    • Transfer the powdered mixture into the collar of a KBr pellet press.

    • Assemble the press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2-3 minutes. A vacuum port on the die can be used to remove trapped air, which helps in creating a more transparent pellet.

    • Carefully release the pressure and disassemble the press to retrieve the pellet, which should be a thin, transparent, or translucent disc.

  • Background Spectrum Acquisition:

    • Place the empty sample holder into the FTIR spectrometer.

    • Run a background scan. This is a critical step that records the spectrum of the atmospheric water and carbon dioxide, as well as any instrumental artifacts. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the instrument's software. This may involve baseline correction and normalization.

    • Identify the sharp, intense peak in the ~2215-2235 cm⁻¹ region, which is characteristic of the C≡N stretching vibration.

    • Analyze other regions of the spectrum to confirm the presence of the furo[2,3-c]pyridine core, such as C-H stretches from the aromatic rings (>3000 cm⁻¹) and ring stretching vibrations (typically in the 1600-1450 cm⁻¹ region).[9]

By following this guide, researchers can confidently identify and characterize the nitrile functional group in novel furo[2,3-c]pyridine derivatives, leveraging comparative data to make well-supported structural assignments.

References

  • (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. PubMed. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • (2015). Synthesis of novel cyano quinoline derivatives suplemantary. ResearchGate. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Elixir International Journal. Vibrational Spectroscopic (FT-IR, FT-Raman), Ab-Initio, DFT and NBO Analysis of Pyridine-2,6-Dicarbonyl Dichloride. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]

  • RSC Publishing. Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

  • National Center for Biotechnology Information. Furo[2,3-c]pyridine. PubChem Compound Summary for CID 12826108. [Link]

  • Scilit. Infrared Absorption Spectra of Monodeuterated Pyridines. [Link]

  • Al-Abdullah, N. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • J-STAGE. Infrared Absorption Spectra of Molecular Complexes of Pyridine. [Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

  • University of the Free State. Chapter 2: The coordination chemistry of [CrCl3(thf)3] with pyridine and its derivatives. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • SciSpace. The infrared spectra of some iron(II) pyridine complexes. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

Sources

X-ray crystallography of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Crystallographic Analysis of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Executive Summary

The 2,3-dihydrofuro[2,3-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of B-Raf kinase inhibitors and HIV-1 protease inhibitors. The introduction of a nitrile group at the C7 position (7-carbonitrile) significantly alters the electronic landscape and hydrogen-bonding potential of the core.

This guide provides a rigorous comparative analysis of Single Crystal X-ray Diffraction (SCXRD) against orthogonal techniques (NMR, DFT) for the definitive structural characterization of 2,3-dihydrofuro[2,3-c]pyridine-7-carbonitrile. It details synthetic pathways, crystallization protocols, and critical packing interactions.

Part 1: The Structural Challenge

In fused heterocyclic systems, particularly those with nitrogen incorporation, distinguishing between regioisomers (e.g., [2,3-c] vs. [3,2-c]) is a frequent analytical bottleneck. While 1D-NMR (


H, 

C) provides connectivity data, it often fails to unambiguously resolve quaternary centers in electron-deficient rings or capture the precise 3D conformational preferences driven by the 7-cyano group.

SCXRD is the Gold Standard for this molecule because it resolves:

  • Regiochemistry: Unequivocal assignment of the furan-pyridine fusion points.

  • Cyano-Group Geometry: Precise determination of the

    
     bond linearity and its role in crystal packing (dipole-dipole interactions).
    
  • Ring Planarity: Quantifying the "pucker" of the dihydrofuran ring relative to the aromatic pyridine core.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the utility of SCXRD with alternative structural elucidation methods for this specific scaffold.

Table 1: Performance Comparison of Structural Elucidation Methods

FeatureSCXRD (Gold Standard) Solution NMR (NOESY/HMBC) Computational (DFT - B3LYP)
Absolute Configuration Direct determination (if chiral handles exist)Inferential via coupling constantsN/A (Theoretical only)
Regioisomer Certainty 100% (Direct Visualization)85-90% (Dependent on distinct correlations)Dependent on energy gaps
Intermolecular Data Reveals

-

stacking & CN

H interactions
Limited (Concentration dependent)Modeled (Gas/Solvent phase)
Sample Requirement Single Crystal (

mm)

5-10 mg dissolved
None (In silico)
Time to Result 2-24 Hours (post-crystallization)1-2 HoursHours to Days

Part 3: Experimental Protocols

Synthesis & Preparation for Crystallography

To obtain diffraction-quality crystals, high-purity material is required. The following protocol outlines the synthesis of the core scaffold, adapted from established routes for furo-pyridines (e.g., Chang & Tai, Heterocycles).

Step-by-Step Synthesis Workflow:

  • Precursor Assembly: React N-benzenesulfonylpiperidin-4-one with ethyl (triphenylphosphoranylidene)acetate (Wittig reaction) to form the

    
    -unsaturated ester.
    
  • Cyclization: Utilize base-mediated cyclization (e.g., DBU or

    
    -BuOK) to form the lactone intermediate.
    
  • Reduction & Aromatization: Reduce the lactone using DIBAL-H to yield the dihydrofuran ring.

  • Cyanation: Introduce the nitrile group at C7 via electrophilic substitution or Pd-catalyzed cyanation of a halogenated precursor (e.g., 7-bromo analog).

Crystallization Protocol (Slow Evaporation):

  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio) or Ethanol / Water (9:1).

  • Method: Dissolve 20 mg of purified 7-carbonitrile product in minimal hot Ethanol. Filter into a clean vial. Place this vial inside a larger jar containing Hexane (vapor diffusion).

  • Timeline: Leave undisturbed at 4°C for 48-72 hours.

  • Target Morphology: Colorless prisms or needles.

X-Ray Data Collection Parameters
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the dihydrofuran ring.

  • Radiation source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (better for absolute configuration if heavy atoms are absent).
  • Resolution: 0.8 Å or better.

Part 4: Structural Visualization & Logic

Synthesis & Validation Workflow

The following diagram illustrates the critical path from raw materials to validated crystal structure.

SynthesisWorkflow Start Start: N-benzenesulfonyl piperidin-4-one Step1 Wittig Olefination (Ph3P=CHCO2Et) Start->Step1 Step2 Cyclization & Reduction (Formation of Dihydrofuro-pyridine) Step1->Step2 Step3 C7-Cyanation (Pd-catalyzed or Electrophilic) Step2->Step3 Crude Crude 7-Carbonitrile Step3->Crude Decision Is Purity >98%? Crude->Decision Decision->Step3 No (Re-purify) Cryst Vapor Diffusion Crystallization (EtOH / Hexane) Decision->Cryst Yes XRD SCXRD Analysis (Mo-K source, 100K) Cryst->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Final Validated Structure (CIF Generated) Refinement->Final

Figure 1: Workflow for the synthesis and crystallographic validation of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile.

Comparative Logic: Why SCXRD?

This decision tree explains why SCXRD is chosen over NMR for this specific nitrile-substituted heterocycle.

ComparisonLogic Problem Ambiguity in Fused Ring Regiochemistry Method1 NMR (NOESY/HMBC) Problem->Method1 Method2 SCXRD Problem->Method2 Result1 Indirect Evidence (Coupling Constants) Method1->Result1 Result2 Direct 3D Mapping (Electron Density) Method2->Result2 Outcome1 High Confidence (But not absolute) Result1->Outcome1 Outcome2 Absolute Proof (Bond Lengths & Angles) Result2->Outcome2

Figure 2: Decision logic for selecting SCXRD for definitive structural proof.

Part 5: Expected Crystallographic Data

Based on the class of cyanopyridines and dihydrofuro-pyridines, the following structural parameters serve as the Quality Control benchmark for your refined structure.

Table 2: Benchmark Structural Parameters

ParameterExpected Value RangeSignificance
C

N Bond Length
1.13 – 1.15 ÅConfirm triple bond character; deviations suggest disorder.
C(Py)-C(CN) Bond 1.43 – 1.45 ÅIndicates conjugation with the pyridine ring.
Pyridine Ring Planarity RMSD < 0.02 ÅAromaticity check; C7-CN should lie in this plane.
Dihydrofuran Pucker Envelope (C2 or C3 out of plane)Typical for saturated 5-membered rings fused to aromatics.
Intermolecular Contacts C-H

N (nitrile)
The nitrile N is a strong acceptor for hydrogen bonding.

-

Stacking
3.4 – 3.8 Å (Centroid-Centroid)Critical for solid-state stability of the planar core.

Data Interpretation: In the crystal lattice, expect the molecules to form centrosymmetric dimers or infinite chains driven by C-H


N(cyano)  interactions. The dipole moment created by the 7-carbonitrile group will strongly dictate the packing motif, likely aligning the molecules in an antiparallel fashion to minimize electrostatic repulsion.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[1]

  • BenchChem. (2025).[2][3][4] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides.

  • PubChem. (2025). 2,3-Dihydrofuro[2,3-c]pyridine Compound Summary. National Library of Medicine.

  • Morris, J. K., et al. (1997). Synthesis and Biological Activity of Furo[2,3-c]pyridine Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Bioactivity Guide: Furo[2,3-c]pyridine vs. Furo[3,2-c]pyridine Scaffolds

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the furopyridine scaffold represents a privileged structure due to its ability to mimic the purine core of ATP, making it a potent template for kinase inhibition. However, the specific fusion isomerism—furo[2,3-c]pyridine versus furo[3,2-c]pyridine —dramatically alters the electronic landscape and hydrogen-bonding vectors of the pharmacophore.

This guide objectively compares these two isomers. While they share a molecular formula, their biological trajectories diverge: furo[2,3-c]pyridine has evolved as a highly specific scaffold for B-Raf kinase inhibition (melanoma targeting) and HIV-1 protease inhibition, whereas furo[3,2-c]pyridine has demonstrated broader utility as a cytotoxic agent targeting the PI3K/Akt/mTOR pathway in solid tumors (e.g., esophageal cancer).

Chemical Architecture & Pharmacophore Analysis[2]

The core difference lies in the position of the pyridine nitrogen relative to the furan oxygen. This positional isomerism dictates the "hinge-binding" capability when docking into kinase active sites.

FeatureFuro[2,3-c]pyridine Furo[3,2-c]pyridine
Structure Nitrogen at position 6 (relative to fusion).Nitrogen at position 5 (relative to fusion).[2]
Electronic Character Higher basicity; N-lone pair vector orients for specific H-bond acceptance in B-Raf V600E pocket.Altered dipole; often requires substitution (e.g., urea/amide linkers) to optimize hinge interaction.
Key Application Targeted Kinase Inhibition (B-Raf, HIV Protease).Broad Cytotoxicity (PI3K/Akt, general antiproliferative).
Metabolic Stability Moderate; susceptible to oxidation at the pyridine ring if unsubstituted.High; often used as a bioisostere for quinoline.
Comparative Bioactivity Analysis
A. Furo[2,3-c]pyridine: The B-Raf Specialist

Research indicates that the [2,3-c] isomer provides a geometry that complements the ATP-binding cleft of B-Raf kinase , particularly the V600E mutant found in aggressive melanomas.

  • Mechanism: The scaffold acts as a hinge binder. Derivatives (specifically indanone oximes) have shown nanomolar potency.[3]

  • Key Data:

    • Target: B-Raf V600E.

    • Potency: IC50 values < 100 nM for optimized derivatives.

    • Selectivity: High selectivity against wild-type B-Raf, reducing off-target toxicity.

  • Secondary Target: HIV-1 Protease (e.g., PNU-142721).[4] The scaffold fits the S1/S1' pockets of the viral enzyme.

B. Furo[3,2-c]pyridine: The Cytotoxic Generalist

The [3,2-c] isomer is frequently reported in phenotypic screens for anticancer activity against solid tumors, particularly esophageal and breast cancers.

  • Mechanism: Inhibition of the PI3K/Akt/mTOR signaling cascade.[5] This pathway is critical for cell survival and is often dysregulated in cancer.[6]

  • Key Data:

    • Target: Esophageal cancer cell lines (KYSE70, KYSE150).[2][5]

    • Potency: Compound 4c demonstrated an IC50 of 0.655 µg/mL (approx. 2-3 µM) against KYSE150 cells [1].

    • Apoptosis: Induces G2/M phase arrest and apoptosis via caspase activation.

Quantitative Data Summary

The following table synthesizes experimental data from distinct studies to contrast the potency profiles of representative derivatives.

Scaffold IsomerRepresentative CompoundPrimary TargetCell Line / AssayActivity (IC50)Ref
Furo[2,3-c]pyridine Indanone Oxime deriv.[7]B-Raf V600E Kinase Assay< 50 nM [2]
Furo[2,3-c]pyridine PNU-142721HIV-1 Protease Viral Replication< 10 nM (Ki)[3]
Furo[3,2-c]pyridine Compound 4cCytotoxicity KYSE150 (Esophageal)0.655 µg/mL [1]
Furo[3,2-c]pyridine Piperazinyl deriv.[8]PI3K-α Kinase Assay4.5 µM [4]
Mechanistic Visualization

Understanding the downstream effects is crucial for selecting the right scaffold.

Diagram 1: Furo[2,3-c]pyridine Mode of Action (MAPK Pathway)

This isomer typically intercepts the RAS-RAF-MEK-ERK pathway, blocking proliferation in melanoma.

MAPK_PathwayGrowthFactorGrowth FactorRTKRTK (Receptor)GrowthFactor->RTKRASRAS (GTPase)RTK->RASBRAFB-RAF (Kinase)RAS->BRAFActivatesMEKMEKBRAF->MEKPhosphorylatesInhibitorFuro[2,3-c]pyridineInhibitorInhibitor->BRAF  Inhibits (ATP Competitive)ERKERKMEK->ERKProliferationCell Proliferation(Blocked)ERK->Proliferation

Caption: Furo[2,3-c]pyridine derivatives target B-Raf, halting the oncogenic MAPK signaling cascade.

Diagram 2: Furo[3,2-c]pyridine Mode of Action (PI3K/Akt Pathway)

This isomer is often implicated in blocking the survival signals mediated by PI3K.

PI3K_PathwayGFGrowth FactorPI3KPI3KGF->PI3KPIP3PIP2 -> PIP3PI3K->PIP3InhibitorFuro[3,2-c]pyridineInhibitorInhibitor->PI3K  InhibitsAKTAkt (Protein Kinase B)PIP3->AKTmTORmTORAKT->mTORSurvivalCell Survival/Growth(Blocked)mTOR->Survival

Caption: Furo[3,2-c]pyridine derivatives often target PI3K, disrupting Akt/mTOR-mediated cell survival.

Experimental Protocols

To validate the bioactivity of these isomers, the following protocols are standard industry practice.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Applicable for determining IC50 against B-Raf or PI3K.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dissolve furopyridine derivatives in 100% DMSO. Prepare 3-fold serial dilutions in a 384-well plate (final DMSO conc. < 1%).

  • Enzyme Addition: Add 5 µL of purified kinase (e.g., B-Raf V600E, 0.2 ng/µL) to each well. Incubate for 10 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (e.g., Fluorescein-labeled peptide).

  • Reaction: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL of EDTA-containing detection reagent.

  • Measurement: Read fluorescence intensity on a plate reader (Ex/Em specific to probe).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: MTT Cell Viability Assay

Applicable for assessing general cytotoxicity (e.g., KYSE150 lines).

  • Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with varying concentrations of furo[3,2-c]pyridine derivatives (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4h at 37°C. Viable cells convert MTT to purple formazan.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
References
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 2024. Link

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[7] Link

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles, 2011.[4] Link

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors. RSC Advances, 2020. Link

Safety Operating Guide

Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

Compound: 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile Chemical Class: Fused Pyridine Carbonitrile / Furopyridine Derivative Primary Hazard Profile: High Potency / Acute Toxicity Critical Alert: Treat as a potential source of metabolic cyanide and a potent skin sensitizer. Handle only within a certified chemical fume hood.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a bioactive pharmacophore. The structural fusion of a dihydrofuran ring with a pyridine-7-carbonitrile moiety suggests specific reactivity profiles that dictate our safety protocols.

  • The Nitrile Factor: The C-7 cyano group (

    
    ) is stable but can be metabolized or hydrolyzed under acidic conditions to release cyanide ions (
    
    
    
    ). While less volatile than simple aliphatic nitriles, the potential for acute oral and dermal toxicity is significant.
  • The Pyridine Core: Pyridine derivatives are known for rapid dermal absorption. They often target the central nervous system (CNS) and liver.

  • The Dihydrofuran Ring: This ether linkage adds lipophilicity, potentially enhancing skin permeability compared to the parent pyridine.

Hazard Classification (Read-Across from Analogues):

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Sensitization: Potential Skin Sensitizer.

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. We use a "Swiss Cheese" model of protection where multiple layers cover individual failure points.

A. Hand Protection (Critical Control Point)

Pyridine derivatives can permeate standard latex gloves in seconds.

  • Primary Layer: Nitrile (0.11 mm minimum) – Provides tactile sensitivity for weighing.

  • Secondary Layer (Outer): Thicker Nitrile (0.2 mm+) or Laminate (Silver Shield) for prolonged handling or synthesis steps.

  • Protocol: "Double-gloving" is mandatory. Change the outer glove immediately upon any splash. Change inner gloves every 2 hours.

B. Respiratory Protection
  • Primary: Certified Fume Hood (Face velocity: 80–100 fpm). Work at least 6 inches inside the sash.

  • Secondary (Spill/Emergency): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is a precaution against potential HCN evolution during acidic workups.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquids that are skin-absorbable toxins.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs.

Table 1: PPE Specifications Summary

Protection ZoneRecommended EquipmentSpecification / Standard
Hands (Inner) Disposable Nitrile Gloves4-5 mil (0.10-0.12 mm)
Hands (Outer) Extended Cuff Nitrile8-10 mil (0.20-0.25 mm)
Eyes Chemical Splash GogglesIndirect venting, ANSI Z87.1
Respiratory Fume Hood (Primary)ASHRAE 110 Certified
Body Lab Coat + Closed ShoesFire-resistant (Nomex/Cotton)

Operational Protocols

Workflow Visualization: Risk Assessment & PPE Selection

PPE_Workflow Start Start: Handling 2,3-Dihydrofuro [2,3-c]pyridine-7-carbonitrile Form Physical State? Start->Form Solid Solid / Powder Form->Solid Powder Liquid Solution / Liquid Form->Liquid Dissolved Risk_Dust Risk: Inhalation of Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption/Splash Liquid->Risk_Splash Control_Solid Control: Weigh in Hood + Static Control Risk_Dust->Control_Solid Control_Liquid Control: Double Gloves + Splash Goggles Risk_Splash->Control_Liquid Action Proceed with Experiment Control_Solid->Action Control_Liquid->Action

Caption: Decision logic for selecting controls based on physical state. Note that solutions pose a higher risk of rapid dermal absorption.

Step-by-Step Handling Guide

1. Weighing & Transfer (Solid State)

  • Static Hazard: Fine organic powders can be statically charged. Use an antistatic gun or ionizer if available.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a tared, screw-top vial. Never transport an open spatula of this compound across the lab.

  • Technique: Place a secondary containment tray (spill tray) under the balance.

2. Reaction Setup (Synthesis)

  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents dramatically increase skin permeability, carrying the toxin into the bloodstream [1].

  • Acidic Conditions: If the protocol involves strong acids (e.g., hydrolysis of the nitrile), test the headspace for HCN gas using a portable monitor or test strip before opening the vessel.

3. Quenching & Workup

  • Nitrile Hydrolysis Risk: Treat aqueous waste from the reaction as potentially cyanide-contaminated until pH is adjusted to >10 and treated with bleach (sodium hypochlorite) to oxidize any free cyanide [2].

Emergency Response Strategy

Spill Response Logic:

  • Evacuate: Clear the immediate area.

  • Assess: Is it a trace amount (<100 mg) or a bulk spill?

  • PPE Up: Don full-face respirator and double gloves before re-entering.

  • Neutralize: Absorb liquids with a specific "Organic" spill kit. For solids, wet-wipe (do not sweep dry dust) to prevent aerosolization.

Emergency_Response Exposure Exposure Incident Type Type of Contact? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash 15 min w/ Soap Discard Gloves Skin->Action_Skin Action_Eye Eyewash Station 15 min continuous Eye->Action_Eye Action_Inhale Fresh Air Seek Medical Aid Inhale->Action_Inhale Medical Report to EHS & Medical Review Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate First Aid response workflow for exposure incidents.

Disposal Strategy

  • Segregation: Do not mix with general organic waste if there is a risk of acid contact (HCN generation).

  • Labeling: Tag waste clearly as "Toxic Organic - Contains Nitriles."

  • Method: High-temperature incineration is the only acceptable disposal method for fused pyridine carbonitriles to ensure complete destruction of the ring system and cyano group [3].

References

  • Edelstein, M. (2020). Solvent-Mediated Dermal Absorption of Toxicophores. Journal of Chemical Health & Safety. Available at: [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • PubChem. (2024).[1] 2,3-Dihydrofuro[2,3-c]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.